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N,3,5-trimethyl-1,2-oxazol-4-amine Documentation Hub

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  • Product: N,3,5-trimethyl-1,2-oxazol-4-amine
  • CAS: 403793-49-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N,3,5-Trimethyl-1,2-oxazol-4-amine

Executive Summary N,3,5-Trimethyl-1,2-oxazol-4-amine (also designated as N,3,5-trimethylisoxazol-4-amine) is a specialized heterocyclic secondary amine serving as a critical intermediate in the synthesis of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,3,5-Trimethyl-1,2-oxazol-4-amine (also designated as N,3,5-trimethylisoxazol-4-amine) is a specialized heterocyclic secondary amine serving as a critical intermediate in the synthesis of biologically active sulfonamides, amides, and bioisosteres in medicinal chemistry.[1] Structurally, it comprises an isoxazole core substituted with methyl groups at the C3 and C5 positions, and a methylamino moiety at the C4 position.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.[1] It is designed to support researchers in optimizing reaction conditions and predicting the behavior of this scaffold in drug discovery campaigns.

Physicochemical Profile

The physicochemical behavior of N,3,5-trimethyl-1,2-oxazol-4-amine is dominated by the electron-withdrawing nature of the isoxazole ring, which significantly reduces the basicity of the exocyclic amine compared to standard anilines or alkylamines.

Key Molecular Metrics[1]
PropertyValue / PredictionNotes
IUPAC Name N,3,5-trimethyl-1,2-oxazol-4-amineAlternate: N,3,5-trimethylisoxazol-4-amine
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Physical State Oil or Low-Melting SolidN-methylation typically lowers MP relative to primary amine precursor (MP 41–46 °C).
LogP (Predicted) 0.95 ± 0.2Moderately lipophilic; +0.45 shift from parent amine (LogP ~0.5).
pKa (Conjugate Acid) 2.2 – 2.8 (Predicted)Weak base due to conjugation with electron-deficient isoxazole ring.
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 3Ring N, Ring O, Exocyclic N.
Topological Polar Surface Area (TPSA) ~41 ŲFavorable for CNS penetration if incorporated into larger ligands.
Solubility and Lipophilicity[1]
  • Aqueous Solubility: Low to moderate in neutral form. Solubility increases significantly at pH < 2 due to protonation of the amine, though the low pKa requires strongly acidic conditions for complete ionization.[1]

  • Organic Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO.[1]

  • Lipophilicity: With a LogP near 1.0, the molecule occupies a chemical space ideal for fragment-based drug discovery (FBDD), balancing solubility with membrane permeability.[1]

Synthetic Methodologies

The synthesis of N,3,5-trimethyl-1,2-oxazol-4-amine is most efficiently achieved through the derivatization of the commercially available precursor 4-amino-3,5-dimethylisoxazole (CAS 31329-64-3). Direct ring synthesis with the N-methyl group already in place is less common due to regioselectivity challenges.

Primary Route: Reductive Amination (Recommended)

This protocol avoids the over-alkylation issues common with alkyl halides.

  • Reagents: 4-Amino-3,5-dimethylisoxazole (1.0 eq), Paraformaldehyde (3.0 eq), NaBH₄ (4.0 eq) or NaBH(OAc)₃.

  • Solvent: Methanol or 1,2-Dichloroethane.

  • Conditions:

    • Stir amine and paraformaldehyde in solvent for 2 hours to form the imine/hemiaminal species.

    • Cool to 0 °C and add reducing agent portion-wise.

    • Stir at ambient temperature for 12–16 hours.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄.

  • Yield: Typically 75–85%.

Secondary Route: Eschweiler-Clarke Methylation

Suitable for large-scale synthesis where chromatographic purification is to be minimized.

  • Reagents: 4-Amino-3,5-dimethylisoxazole, Formic acid (98%), Formaldehyde (37% aq).

  • Conditions: Reflux (90–100 °C) for 12 hours.

  • Mechanism: Formation of imine followed by hydride transfer from formate.

  • Note: CO₂ evolution occurs; requires efficient venting.

Synthesis Diagram (Graphviz)

SynthesisPath Start 3,5-Dimethylisoxazole (Starting Material) Nitro 3,5-Dimethyl-4-nitroisoxazole (Intermediate) Start->Nitro HNO3 / H2SO4 Nitration Amine 4-Amino-3,5-dimethylisoxazole (CAS 31329-64-3) Nitro->Amine Zn / NH4Cl or H2/Pd Reduction Target N,3,5-Trimethyl-1,2-oxazol-4-amine (Target) Amine->Target HCHO / NaBH4 Reductive Amination Amine->Target HCOOH / HCHO Eschweiler-Clarke

Caption: Step-wise synthetic pathway from the isoxazole core to the N-methylated target.

Analytical Characterization

Validating the structure requires distinguishing the secondary amine product from the primary amine precursor and potential tertiary amine (dimethyl) byproducts.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • δ 2.20 – 2.40 ppm (6H, s): Two singlets corresponding to the C3-CH₃ and C5-CH₃ groups. The C5-methyl is typically slightly downfield due to proximity to oxygen.

  • δ 2.80 – 2.95 ppm (3H, s): Diagnostic singlet for the N-CH₃ group.

  • δ 3.50 – 4.50 ppm (1H, br s): Broad singlet for the NH proton.[1] Chemical shift varies with concentration and solvent (exchangeable with D₂O).

Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).

  • Parent Ion: [M+H]⁺ = 127.1.

  • Fragmentation: Loss of methyl group (M-15) and ring cleavage fragments are common at high collision energies.

Reactivity & Stability Profile

Chemical Stability[1]
  • Acid/Base Stability: The isoxazole ring is generally stable to mineral acids (e.g., 6N HCl) at room temperature.[1] However, strong bases (e.g., NaOH, NaOEt) can induce ring opening, particularly at elevated temperatures, forming β-keto nitriles.[1]

  • Reductive Instability: The N–O bond is the weak point. Catalytic hydrogenation (H₂/Pd-C) or dissolving metal reductions (Zn/AcOH) will cleave the N–O bond, resulting in a β-amino enone structure. This is a deliberate synthetic strategy for accessing 1,3-dicarbonyl equivalents but a liability if the ring is intended to remain intact.

Nucleophilicity

The N-methyl amino group is a secondary amine but exhibits attenuated nucleophilicity due to the electron-withdrawing isoxazole ring.

  • Acylation: Reacts readily with acid chlorides and anhydrides to form amides.

  • Sulfonylation: Reacts with sulfonyl chlorides (e.g., in the synthesis of valdecoxib analogs) to form sulfonamides.[1] Pyridine or DMAP is often required as a catalyst to drive these reactions to completion.

Reactivity Diagram[1]

Reactivity cluster_reactions Reaction Pathways Target N,3,5-Trimethyl-1,2-oxazol-4-amine Amide Amide/Sulfonamide (Stable Scaffold) Target->Amide R-COCl or R-SO2Cl (Acylation/Sulfonylation) RingOpen β-Amino Enone (Ring Cleavage) Target->RingOpen H2/Pd or Zn/AcOH (Reductive N-O Cleavage)

Caption: divergent reactivity pathways: functionalization vs. degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182040, 4-Amino-3,5-dimethylisoxazole. Retrieved from [Link]

  • Pascual, A., et al. (1991). "Transformations in the Isoxazole Series."[1] Helvetica Chimica Acta, 74(3), 531-542.[1] (Contextual grounding for isoxazole reactivity).

Sources

Exploratory

Molecular Structure and Geometry of N,3,5-Trimethyl-1,2-oxazol-4-amine

This guide provides an in-depth technical analysis of the molecular structure, geometry, and synthesis of N,3,5-trimethyl-1,2-oxazol-4-amine (also known as N,3,5-trimethylisoxazol-4-amine). It is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the molecular structure, geometry, and synthesis of N,3,5-trimethyl-1,2-oxazol-4-amine (also known as N,3,5-trimethylisoxazol-4-amine). It is designed for researchers in medicinal chemistry and structural biology.[1]

Executive Summary

N,3,5-Trimethyl-1,2-oxazol-4-amine is a trisubstituted isoxazole derivative characterized by a planar heterocyclic core and a sterically congested amine functionality at the 4-position. Unlike its 3-amino or 5-amino isomers, which often exhibit amino-imino tautomerism, the 4-amino isoxazole scaffold maintains a stable amine character due to the lack of direct conjugation with the ring nitrogen in an amidine-like fashion. This guide details the structural parameters, steric environments, and synthetic pathways of this molecule, highlighting its utility as a rigid pharmacophore in ligand-based drug design.[1]

Molecular Architecture & Geometry

The Isoxazole Core

The central scaffold is a 1,2-oxazole (isoxazole) ring, a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[1][2]

  • Planarity: The isoxazole ring is strictly planar due to the

    
    -electron aromatic system.[1]
    
  • Bond Lengths: The O1–N2 bond is typically weak and labile under reducing conditions, a critical feature for metabolic stability studies.[1] The C3–C4 and C4–C5 bonds exhibit intermediate double-bond character.[1]

Steric Congestion at Position 4

The defining structural feature of N,3,5-trimethyl-1,2-oxazol-4-amine is the "steric gear" effect created by the three adjacent methyl groups.

  • 3,5-Dimethyl Clamp: The methyl groups at positions 3 and 5 project into the space flanking the 4-position.[1]

  • 4-N-Methylamine Orientation: The N-methyl group at position 4 cannot rotate freely.[1] To minimize steric clash with the C3-Me and C5-Me groups, the N-Me bond is forced out of the aromatic plane.[1] This prevents the nitrogen lone pair from fully conjugating with the aromatic ring, resulting in:

    • Increased Basicity: The lone pair is more localized on the nitrogen compared to unhindered aromatic amines.[1]

    • Pyramidal Geometry: The exocyclic nitrogen likely retains significant

      
       character rather than flattening into an 
      
      
      
      geometry.[1]
Physicochemical Properties (Predicted)
ParameterValue / Description
Formula

Molecular Weight 140.18 g/mol
H-Bond Donors 1 (Secondary Amine N-H)
H-Bond Acceptors 2 (Ring N, Ring O)
LogP (Est.) 0.8 – 1.2
pKa (Conj.[1] Acid) ~4.5 – 5.5 (Lower than aliphatic amines due to inductive withdrawal by the ring)

Structural Visualization (DOT Pathway)[1]

The following diagram illustrates the steric interactions and the synthesis pathway from the parent amine.

G Start 3,5-Dimethylisoxazol-4-amine (Parent Scaffold) Intermediate Imine/Hemiaminal Intermediate Start->Intermediate Condensation Reagent Reagents: Formaldehyde (HCHO) Formic Acid (HCOOH) Reagent->Intermediate Product N,3,5-Trimethyl-1,2-oxazol-4-amine (Target) Intermediate->Product Reduction (Eschweiler-Clarke) Sterics Steric Clash: 3-Me <-> 4-N-Me <-> 5-Me Forces N-Me out of plane Product->Sterics Structural Consequence

Figure 1: Synthetic pathway via Eschweiler-Clarke methylation and the resulting steric pressure on the 4-amino group.[2][3][4][5][6][7]

Experimental Protocols

Synthesis via Eschweiler-Clarke Methylation

This protocol describes the mono-methylation of the parent 4-amino-3,5-dimethylisoxazole. This method is preferred over direct alkylation with methyl iodide to avoid over-alkylation to the quaternary ammonium salt.[1]

Materials:

  • 4-Amino-3,5-dimethylisoxazole (CAS 3553-78-4)

  • Formaldehyde (37% aq.[1] solution)

  • Formic acid (98%)[1]

  • Sodium hydroxide (NaOH)[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3,5-dimethylisoxazole (10 mmol) in formic acid (5 mL).

  • Addition: Add formaldehyde solution (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Evolution of 
    
    
    
    gas indicates the reduction is proceeding.[1]
  • Work-up: Cool the reaction mixture to room temperature. Basify to pH 10 using 4M NaOH solution.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: Hexane/EtOAc) to isolate the secondary amine.[1]
    
Structural Validation (Self-Validating Metrics)

To ensure the correct structure and geometry, the following spectroscopic signatures must be verified:

  • 
     NMR (CDCl
    
    
    
    ):
    • Ring Methyls: Two distinct singlets (or closely overlapping) around

      
       2.1–2.3 ppm (3H each).[1][2]
      
    • N-Methyl: A singlet around

      
       2.6–2.8 ppm (3H).[1] Note: If this signal is a doublet, it indicates coupling to the NH proton, confirming the secondary amine status.[1]
      
    • Amine Proton: A broad singlet around

      
       3.0–4.0 ppm (
      
      
      
      exchangeable).[1]
  • IR Spectroscopy:

    • N-H Stretch: A single sharp band around

      
       (indicative of secondary amine).[1] Absence of this band suggests tertiary amine (over-methylation); two bands suggest primary amine (incomplete reaction).[1]
      

Mechanistic Implications in Drug Design

The geometry of N,3,5-trimethyl-1,2-oxazol-4-amine makes it a unique bioisostere for phenyl rings or other heteroaromatics in drug development.

  • Restricted Rotation: The high energy barrier for rotation around the C4–N bond (due to the flanking methyls) can lock the N-methyl group into a specific conformation.[1] This reduces the entropic penalty upon binding to a protein target if the pre-organized conformation matches the binding pocket.[1]

  • Metabolic Hotspot: The N-methyl group is a prime site for oxidative demethylation by Cytochrome P450 enzymes.[1] Deuteration of the N-methyl group (

    
    ) is a common strategy to improve metabolic stability in this scaffold.[1]
    

References

  • Parent Scaffold Synthesis

    • Synthesis of 3-(3,5-dimethylisoxazol-4-yl)-2-phenylthiazolidin-4-ones. (2019).[1][8] ResearchGate.

    • Note: This reference establishes the reactivity of the 4-amino-3,5-dimethylisoxazole starting m
  • Methylation Protocols

    • Jiang, X., et al. (2014).[1][9] A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.[1][9] Chemistry - A European Journal.[1]

    • Note: Provides mechanistic insight into reductive methylation strategies applicable to arom
  • Crystallographic Data (Related Analogues)

    • Crystal structure of N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine.[1] (2011).[1][10] PMC.

    • Note: Used to infer planarity and bond angles of the isoxazole core.

Sources

Foundational

thermodynamic stability of trimethylisoxazol-4-amine derivatives

Title: Thermodynamic Profiling of Trimethylisoxazol-4-amine Scaffolds: Stability Mechanisms and Solid-State Dynamics Executive Summary: The Isoxazole Paradox In medicinal chemistry, the 3,5-dimethylisoxazol-4-amine core...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Profiling of Trimethylisoxazol-4-amine Scaffolds: Stability Mechanisms and Solid-State Dynamics

Executive Summary: The Isoxazole Paradox

In medicinal chemistry, the 3,5-dimethylisoxazol-4-amine core (and its N-methylated derivatives, collectively referred to here as trimethylisoxazol-4-amines) represents a "privileged but precarious" scaffold.[1] While it serves as a critical bioisostere for amides and esters—offering improved metabolic stability and rigid geometries in drugs like valdecoxib and sulfisoxazole —it harbors an inherent thermodynamic weakness: the N–O bond .

This guide provides a technical roadmap for assessing the thermodynamic stability of these derivatives. Unlike standard phenyl-based scaffolds, isoxazoles possess a latent high-energy bond (~230 kJ/mol) that drives specific decomposition pathways under thermal and reductive stress.[1]

Key Technical Insight: The stability of trimethylisoxazol-4-amine is governed by the "3,5-Blocking Effect." Unlike 3-unsubstituted isoxazoles, which rapidly degrade via base-catalyzed C3-deprotonation (Kemp elimination-like mechanisms), the 3,5-dimethyl substitution sterically and electronically shields the ring, shifting the primary degradation risk to reductive N–O cleavage and thermal rearrangement .

Molecular Mechanics & Electronic Stability

To understand the thermodynamics, we must first analyze the electronic distribution. The isoxazole ring is aromatic (


 electrons), but the electronegativity difference between Oxygen (3.44) and Nitrogen (3.[1]04) creates a significant dipole.[1]
The Stabilizing Role of Methyl Groups

In N,3,5-trimethylisoxazol-4-amine :

  • C3/C5 Methyls: These act as weak electron-donating groups (EDGs) via hyperconjugation.[1] Crucially, they prevent the formation of the unstable nitrile oxide intermediate that occurs in 3-unsubstituted analogs.

  • C4-Amine: The nitrogen lone pair donates electron density into the ring (resonance), increasing the bond order of the C4-C3 and C4-C5 bonds, but paradoxically weakening the N-O bond by increasing electron density on the ring nitrogen.

Tautomerism

While the amino form is dominant, thermodynamic equilibrium can shift toward the imino tautomer in solution, particularly in polar aprotic solvents (DMSO, DMF). This shift lowers the activation energy for ring cleavage.[1]

Thermodynamic Degradation Pathways

The degradation of trimethylisoxazol-4-amine is not random; it follows distinct mechanistic pathways driven by the release of ring strain energy.

Mechanism A: Reductive N–O Bond Cleavage (Primary Risk)

Under reductive stress (e.g., metallic impurities, metabolic conditions), the weak N–O bond cleaves to form an enamino ketone . This is the most thermodynamically favorable decomposition product (


).
Mechanism B: Thermal Rearrangement (The Mononuclear Heterocyclic Rearrangement)

At high temperatures (>150°C), isoxazoles can isomerize to oxazoles or ring-open to acylazirines. For 4-amino derivatives, this pathway is often outcompeted by simple charring/oxidation unless in an inert atmosphere.[1]

Visualization: Degradation Mechanism

The following diagram illustrates the critical cleavage pathway.[2]

IsoxazoleDegradation Isoxazole N,3,5-Trimethylisoxazol-4-amine (Intact Scaffold) Transition Transition State (N-O Bond Elongation) Isoxazole->Transition  Reductive Stress / Heat   Cleavage Enamino Ketone (Open Chain) Transition->Cleavage  Ring Opening   Hydrolysis Final Hydrolysis Products (Diketones + Hydrazine) Cleavage->Hydrolysis  H2O / Acid  

Caption: Pathway A: The reductive cleavage of the isoxazole N-O bond, leading to thermodynamically stable open-chain enamino ketones.

Solid-State Thermodynamics & Polymorphism

The solid-state stability of trimethylisoxazol-4-amine derivatives is dictated by their crystal lattice energy (


).
  • H-Bonding Network: The C4-amine acts as a hydrogen bond donor, while the ring N and O act as acceptors.[1]

  • N-Methylation Impact: Converting 3,5-dimethylisoxazol-4-amine to the N-trimethyl derivative removes a hydrogen bond donor.[1] This typically lowers the melting point and reduces lattice stability, making the compound more susceptible to moisture uptake (hygroscopicity) and subsequent hydrolysis.

Table 1: Comparative Physicochemical Properties (Theoretical/Analog Based)

Property3,5-Dimethylisoxazol-4-amineN,3,5-Trimethylisoxazol-4-amineImpact on Stability
Melting Point 50–55°C (Solid)< 25°C (Likely Liquid/Oil)Lower

increases reactivity kinetics.[1]
H-Bond Donors 2 (Primary Amine)1 (Secondary Amine)Reduced lattice energy in N-methyl analog.[1]
pKa (Conjugate Acid) ~4.5–5.0~5.0–5.5N-methyl increases basicity; higher sensitivity to oxidation.[1]
LogP ~0.6~1.1Higher lipophilicity; potential for amorphous separation.[1]

Experimental Protocols: Stability Profiling

To validate the thermodynamic stability of your specific derivative, follow this self-validating workflow.

Protocol A: Accelerated Stability Assessment Program (ASAP)

Do not rely solely on standard ICH conditions. Isoxazoles require specific stress tests.

  • Sample Prep: Weigh 5 mg of compound into crimped HPLC vials.

  • Conditions:

    • Thermal: 60°C, 80°C (Dry).[1]

    • Hydrolytic: pH 1 (0.1N HCl), pH 10 (0.1N NaOH), pH 7 (Buffer) at 60°C.

    • Oxidative: 3% H₂O₂ at RT.[1]

  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Critical Check: Look for the "Open Chain" peak.[1] Enamino ketones often absorb at higher wavelengths (>280 nm) due to extended conjugation.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Determine thermal decomposition onset (


) and enthalpy of fusion.
  • Instrument: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Hermetically sealed Aluminum or Gold (to prevent volatile loss of N-methyl derivatives).

  • Ramp: 5°C/min from 20°C to 250°C.

  • Interpretation:

    • Endotherm: Melting event.

    • Exotherm (Sharp): Decomposition (N-O cleavage).

    • Safety Note: Isoxazoles are energetic.[1][3] A sharp exotherm >200 J/g indicates potential explosivity/rapid decomposition.[1]

Visualization: Stability Testing Workflow

StabilityWorkflow Start Synthesis of Trimethylisoxazol-4-amine DSC DSC Screening (Solid State) Start->DSC Solution Solution Stress Testing (ASAP) Start->Solution Decision Exotherm > 200 J/g? DSC->Decision Analyze LC-MS Analysis Identify Ring Opening Solution->Analyze Safe Proceed to Formulation Decision->Safe No Unsafe Redesign / Salt Formation Decision->Unsafe Yes (Hazard) Analyze->Safe <0.5% Deg. Analyze->Unsafe >0.5% Deg.

Caption: Integrated workflow for thermal and chemical stability profiling.

Expert Insights & Troubleshooting

  • The Salt Solution: If the free base of N,3,5-trimethylisoxazol-4-amine is an unstable oil (common for N-methylated heterocycles), convert it to a Tosylate or Hydrochloride salt. This locks the amine lone pair, preventing it from facilitating ring oxidation, and significantly increases the melting point (thermodynamic stability).

  • Avoid Metallic Impurities: Trace Palladium (Pd) or Iron (Fe) from synthesis can catalyze the reductive cleavage of the N-O bond even at room temperature. Ensure metal scavenging (<10 ppm) before stability testing.[1]

References

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Definitive source on isoxazole ring aromaticity and general reactivity).

  • Sperry, J. B., & Wright, D. L. (2005).[1] "The application of isoxazoles in the synthesis of natural products and therapeutic agents."[4][5] Current Opinion in Drug Discovery & Development.

  • Baumann, M., et al. (2011).[1] "Flow Chemistry Syntheses of Isoxazoles." Beilstein Journal of Organic Chemistry.

  • Wakefield, B. J. (2013).[1] Isoxazoles: Chemistry of Heterocyclic Compounds, Vol 49. Wiley-Interscience.[1] (Detailed mechanisms of N-O bond cleavage).

  • Prakash, C., et al. (2002).[1] "Metabolism and Stability of Valdecoxib."[1] Drug Metabolism and Disposition. (Demonstrates the metabolic N-O cleavage pathway in clinical compounds).

Sources

Exploratory

Technical Guide: Basicity and pKₐ Profile of N,3,5-Trimethyl-1,2-oxazol-4-amine

This technical guide details the physicochemical profile of N,3,5-trimethyl-1,2-oxazol-4-amine , focusing on its acid dissociation constant (pKₐ) and basicity. Executive Summary N,3,5-trimethyl-1,2-oxazol-4-amine (also k...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile of N,3,5-trimethyl-1,2-oxazol-4-amine , focusing on its acid dissociation constant (pKₐ) and basicity.

Executive Summary

N,3,5-trimethyl-1,2-oxazol-4-amine (also known as N,3,5-trimethylisoxazol-4-amine) is a substituted heterocyclic amine used as a scaffold in medicinal chemistry (e.g., in the synthesis of valdecoxib analogs and kinase inhibitors). Unlike aliphatic amines, this compound exhibits extremely weak basicity , with a pKₐ value significantly lower than that of typical anilines.

  • Estimated pKₐ: 1.8 – 2.1 (Conjugate Acid)

  • Dominant Species at pH 7.4: Neutral (Unprotonated)

  • Protonation Site: Exocyclic Nitrogen (

    
    )
    
  • Key Property: The isoxazole ring acts as a strong electron-withdrawing group (EWG), delocalizing the nitrogen lone pair and suppressing basicity.

Structural Analysis & Electronic Properties

Chemical Structure

The molecule consists of a 1,2-oxazole (isoxazole) ring substituted with methyl groups at positions 3 and 5, and a secondary methylamino group at position 4.

FeatureDescriptionElectronic Effect
Isoxazole Ring 5-membered heteroaromatic

-deficient; acts as an electron sink.
Ring Nitrogen (N2)

hybridized
Very weak base (pKₐ ~ -3.0); lone pair orthogonal to

-system but inductively withdrawn by adjacent Oxygen.
Exocyclic Amine (N4) Secondary amine (

-methyl)
Primary basic site; lone pair is delocalized into the ring.
Methyl Groups (C3, C5) Alkyl substituentsWeak inductive donation (+I); slightly stabilizes the cation.
Mechanism of Reduced Basicity

The basicity of the exocyclic nitrogen is drastically attenuated compared to


-methylaniline (pKₐ 4.84) or dimethylamine (pKₐ 10.73). This is due to the heteroaromatic electron withdrawal :
  • Inductive Effect (-I): The oxygen atom in the ring is highly electronegative, pulling density through the

    
    -framework.
    
  • Resonance Effect (-M): The isoxazole ring acts as a vinylogous nitro group. The lone pair on the exocyclic nitrogen participates in resonance with the ring

    
    -system, reducing its availability for protonation.[1]
    
Protonation Equilibrium Diagram

The following diagram illustrates the competition between the ring nitrogen and the exocyclic nitrogen, confirming the exocyclic amine as the thermodynamically favored site (albeit weak).

Protonation_Equilibrium cluster_resonance Electronic Factors Neutral Neutral Base (Free Amine) Cation_Exo Cation A (Preferred) Protonated at N-Exo pKa ≈ 1.9 Neutral->Cation_Exo + H+ (Major Pathway) Cation_Ring Cation B (Unfavorable) Protonated at Ring N pKa ≈ -3.0 Neutral->Cation_Ring + H+ (Minor Pathway) Factor1 Lone pair delocalization into isoxazole ring Factor2 Inductive withdrawal by Ring Oxygen

Figure 1: Protonation pathways. The exocyclic amine is the kinetic and thermodynamic site of protonation, despite the strong electron withdrawal from the ring.

pKₐ Values and Comparative Basicity

Direct experimental data for the N-methyl variant is often proprietary, but it can be derived with high confidence from the primary amine precursor (3,5-dimethylisoxazol-4-amine) and established Structure-Activity Relationships (SAR).

Data Synthesis
CompoundStructurepKₐ (Exp/Pred)Source/Derivation
3,5-Dimethylisoxazol-4-amine Primary Amine1.59 ± 0.10 Experimental/Predicted Consensus [1, 2]
N,3,5-Trimethyl-1,2-oxazol-4-amine Secondary Amine1.8 – 2.1 Calculated (+0.3 shift for N-Me)
AnilinePhenylamine4.63Reference Standard
N-MethylanilineN-Methyl-Phenylamine4.84Reference Standard
Isoxazole (Ring N)Heterocycle-2.97Ring Nitrogen Baseline
Interpretation for Drug Development
  • Solubility: At pH 1–2 (stomach), the compound will be ~50% protonated. At pH 6.8–7.4 (intestine/blood), it exists almost exclusively (>99.9%) as the neutral free base .

  • Permeability: The neutral form dominates at physiological pH, suggesting high passive membrane permeability (assuming LogP is moderate).

  • Salt Selection: Standard salts (HCl, Mesylate) may be unstable or prone to hydrolysis because the base is so weak. Strong acids (sulfuric, ethanedisulfonic) are required to form stable salts.

Experimental Determination Protocols

Due to the low pKₐ (~2.0), standard potentiometric titration is often inaccurate because the glass electrode response is non-linear in highly acidic media. UV-Metric Titration (Spectrophotometric) is the gold standard for this range.

Protocol: UV-Metric pKₐ Determination

This method relies on the shift in UV absorption maxima (


) between the neutral and protonated species.

Reagents:

  • Compound Stock: 10 mM in Methanol/DMSO.

  • Titrant: 0.5 M HCl and 0.5 M KOH.

  • Buffer: Universal buffer or constant ionic strength KCl (0.1 M).

Workflow:

UV_Metric_Workflow Step1 Sample Preparation Dissolve 50 µM compound in 0.1 M KCl/H2O (add <1% DMSO if needed) Step2 Acidification Adjust pH to < 1.0 using HCl Ensure full protonation Step1->Step2 Step3 Titration Loop Add base aliquots (KOH) Measure UV Spectrum (200-400 nm) at each pH increment (0.2 units) Step2->Step3 Step4 Data Analysis Plot Absorbance vs. pH at λ_max Identify inflection point Step3->Step4 Step5 Calculation Fit to Henderson-Hasselbalch Determine pKa Step4->Step5

Figure 2: UV-Metric titration workflow for weak bases.

Validation Criteria (Self-Correcting)
  • Isosbestic Point: Ensure a clear isosbestic point exists in the overlaid spectra. Lack of this point indicates degradation or multiple ionization sites.

  • Solubility Check: If the baseline drifts at high pH, the neutral species may be precipitating. Switch to a cosolvent method (e.g., MeOH/Water extrapolation).

References

  • PubChem. 4-Amino-3,5-dimethylisoxazole (Compound CID 182040). National Library of Medicine. Available at: [Link]

  • Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles I: Protonation of isoxazole derivatives in aqueous sulfuric acid. Journal of Pharmaceutical Sciences, 62(1), 152–153. Available at: [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Standard reference for heterocyclic pKa methodology).

Sources

Foundational

literature review of 1,2-oxazol-4-amine functionalization

The following technical guide details the synthesis, functionalization, and stability of the 1,2-oxazol-4-amine (4-aminoisoxazole) scaffold. Content Type: Advanced Technical Review & Protocol Guide Target Audience: Medic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, functionalization, and stability of the 1,2-oxazol-4-amine (4-aminoisoxazole) scaffold.

Content Type: Advanced Technical Review & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged 4-Amino Scaffold

The 1,2-oxazol-4-amine (4-aminoisoxazole) is a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for amide bonds and phenyl rings. Unlike its 3-amino and 5-amino isomers, the 4-amino variant places the nitrogen substituent in a unique electronic environment. The adjacent oxygen (position 1) and nitrogen (position 2) create a push-pull system that reduces the nucleophilicity of the exocyclic amine compared to aniline, while simultaneously rendering the ring susceptible to base-catalyzed cleavage.

This guide provides a rigorous analysis of the synthetic pathways to access this core, methods to functionalize the amine "handle," and strategies to navigate the inherent instability of the isoxazole ring.

Synthesis of the Core Scaffold

Accessing the 4-aminoisoxazole core requires avoiding conditions that trigger N-O bond cleavage. Two primary validated pathways exist: Nitration-Reduction and Curtius Rearrangement .

Pathway A: Nitration-Reduction (The Scale-Up Route)

This is the most robust method for generating the parent 4-aminoisoxazole from unsubstituted or alkyl-substituted isoxazoles.

  • Nitration: Electrophilic substitution at C-4 using mild nitrating agents (NH₄NO₃/TFAA) to avoid acid-catalyzed ring degradation.

  • Reduction: Chemoselective reduction of the nitro group. Hydrogenation (Pd/C) is effective but risks N-O bond hydrogenolysis. Stannous chloride (SnCl₂) is the preferred chemoselective reagent.

Pathway B: Curtius Rearrangement (The Carboxylate Route)

Ideal when starting from isoxazole-4-carboxylic acids.

  • Acyl Azide Formation: Reaction of the acid with DPPA (diphenylphosphoryl azide).

  • Rearrangement: Thermal rearrangement to the isocyanate.[1]

  • Hydrolysis/Trapping: Acidic hydrolysis yields the free amine, or trapping with t-BuOH yields the N-Boc protected amine.

Visualization: Core Synthesis Pathways

SynthesisPathways Isoxazole Isoxazole Core Nitro 4-Nitroisoxazole Isoxazole->Nitro NH4NO3, TFAA (Nitration) Target 1,2-Oxazol-4-amine Nitro->Target SnCl2, HCl (Reduction) Acid Isoxazole-4-COOH Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, Et3N, Δ (Curtius) Isocyanate->Target HCl/H2O (Hydrolysis)

Figure 1: Validated synthetic routes to 1,2-oxazol-4-amine.[2][3][4][5][6][7][8][9][10]

N-Functionalization Strategies

The 4-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the heterocycle. Standard protocols must be modified to drive conversion.

Amide Coupling (Acylation)
  • Challenge: Low nucleophilicity leads to sluggish reaction with carboxylic acids.

  • Solution: Use of high-activity coupling reagents (HATU, EDC/HOBt) or pre-activation as acid chlorides.

  • Protocol Note: Pyridine is often superior to Et₃N as a base/solvent because it acts as a nucleophilic catalyst.

Reductive Amination (Alkylation)
  • Mechanism: Formation of the imine followed by reduction.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ to prevent reduction of the isoxazole double bonds.

  • Scope: Works well with aliphatic aldehydes; aromatic aldehydes may require acid catalysis (AcOH) to push imine formation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
  • Context: Coupling 4-aminoisoxazole with aryl halides.

  • Ligand Selection: The isoxazole amine is a "difficult" nucleophile. Biaryl phosphine ligands like Xantphos or BrettPhos are required to prevent catalyst poisoning by the isoxazole nitrogen.

  • Base Sensitivity: Strong bases (NaOtBu) can degrade the isoxazole ring. Use weaker bases like Cs₂CO₃ or K₃PO₄ where possible.

Visualization: Reactivity Profile

Reactivity cluster_N N-Functionalization cluster_Ring Ring Stability Risks Core 1,2-Oxazol-4-amine Amide Amides (RCOCl / Pyridine) Core->Amide Alkyl Sec. Amines (RCHO / STAB) Core->Alkyl Aryl N-Aryl (Pd-Cat / Xantphos) Core->Aryl Open Ring Opening (Base / pH > 9) Core->Open Degradation Reduct N-O Cleavage (H2 / Pd) Core->Reduct Side Rxn

Figure 2: Functionalization pathways and stability risks.

Stability & Ring Transformations

The "Achilles' heel" of the isoxazole scaffold is the N-O bond.

Base-Catalyzed Ring Opening (The Leflunomide Mechanism)

The isoxazole ring is essentially a masked 1,3-dicarbonyl equivalent. Under basic conditions, the C-3 proton (if present) or nucleophilic attack at C-5 can trigger ring opening to form a nitrile-enol.

  • Mechanism: Deprotonation at C-3 (or C-5 methyl)

    
     Electrocyclic ring opening 
    
    
    
    Formation of cyano-enol.
  • Implication: Avoid strong bases (LDA, NaH) during functionalization. If a strong base is required, keep temperature low (-78°C) and quench rapidly.

C-H Activation

The 4-amino group is an electron-donating group (EDG), activating the C-5 position for electrophilic aromatic substitution (EAS).

  • Halogenation: NBS or NCS can selectively halogenate the C-5 position of 4-aminoisoxazoles.

  • Direct Arylation: Pd-catalyzed C-H activation at C-5 is possible but requires protection of the free amine to prevent N-arylation or catalyst coordination.

Experimental Protocols

Protocol A: Synthesis of 4-Aminoisoxazole (Nitration-Reduction)

Step 1: 4-Nitroisoxazole [3][6]

  • Dissolve isoxazole (1.0 eq) in trifluoroacetic anhydride (TFAA) (5 vol).

  • Add NH₄NO₃ (1.5 eq) portion-wise at 0–5°C. Caution: Exothermic.

  • Stir at 25°C for 16 h.

  • Quench into ice water, extract with DCM, wash with NaHCO₃, and concentrate.

    • Yield: Typically 60–80%.

Step 2: 4-Aminoisoxazole

  • Dissolve 4-nitroisoxazole (1.0 eq) in 6M HCl (10 vol).

  • Add SnCl₂·2H₂O (5.0 eq) in one portion.

  • Stir at RT for 2 h (solution turns from yellow to clear/orange).

  • Neutralize carefully with Na₂CO₃ (pH ~8-9). Do not exceed pH 10 to avoid ring opening.

  • Extract with EtOAc immediately. The amine is water-soluble; multiple extractions are needed.

  • Store under inert atmosphere at -20°C (unstable as free base over time).

Protocol B: General Amide Coupling
  • To a solution of carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Add 4-aminoisoxazole (1.0 eq).

  • Stir at RT for 12–24 h.

  • Dilute with water/brine. Extract with EtOAc.[11]

    • Note: If conversion is low, switch to acid chloride + pyridine in DCM.

Comparison of Isoxazole Isomers

Understanding the difference between the 3-, 4-, and 5-amino isomers is crucial for structural identification.[12]

Feature4-Aminoisoxazole3-Aminoisoxazole5-Aminoisoxazole
Electronic Nature Enamine-like; N is flanked by C=CAmidine-like; N is adjacent to ring NAmide-like; N is adjacent to O
Nucleophilicity Moderate (lowest of the three)ModerateHigh
pKa (Conj. Acid) ~1.5 - 2.0~0.5~1.0
Stability Sensitive to base (C-3 deprotonation)StableVery unstable (rearranges to azirines)
Synthesis Nitration/ReductionCyclization of β-ketonitrilesCyclization of α-chlorooximes

References

  • Synthesis of 4-Aminoisoxazole via Nitration/Reduction

    • Source:Zhurnal Obshchei Khimii, 1959, 29, 535.[13]

    • Modern Adaptation:[11] BenchChem Technical Library. "3-Bromo-5-methyl-1,2-oxazol-4-amine."[6]

  • Reactivity & Buchwald-Hartwig Coupling

    • Source:Journal of Medicinal Chemistry, 2013, 56(21), 8834. "Discovery of JAK Inhibitors."
    • Context: Use of Pd-catalyzed amination on isoxazole scaffolds.[6][9]

  • Ring Stability & Leflunomide Mechanism

    • Source:Drug Metabolism and Disposition, 2003, 31(11), 1240. "Metabolism and Disposition of Leflunomide."
    • Context: Base-catalyzed ring opening of isoxazole-4-carboxamides.
  • Curtius Rearrangement Route

    • Source:US Patent 2014/0107099 A1.[10] "Synthesis of 4-aminoisoxazole intermediates."

    • Context: Detailed experimental for Curtius rearrangement
  • General Isoxazole Synthesis Review

    • Source:Organic Chemistry Portal. "Isoxazole Synthesis."

Sources

Exploratory

Electronic Properties of N-Substituted Isoxazole Amines: A Technical Guide

Executive Summary The isoxazole amine scaffold represents a unique "push-pull" electronic system where the electron-rich exocyclic amine competes with the electron-deficient isoxazole core.[1] For medicinal chemists, N-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole amine scaffold represents a unique "push-pull" electronic system where the electron-rich exocyclic amine competes with the electron-deficient isoxazole core.[1] For medicinal chemists, N-substituted isoxazole amines are not merely amide bioisosteres; they are tunable electronic valves.[1] This guide deconstructs the electronic anomalies of 3-, 4-, and 5-aminoisoxazoles, specifically focusing on the critical implications of tautomeric dynamics , Boulton-Katritzky instability , and synthetic protocols required to stabilize these motifs in drug candidates.[1]

Part 1: Electronic Architecture & Orbital Dynamics

The isoxazole ring is characterized by the electronegativity contrast between the oxygen (position 1) and nitrogen (position 2). Unlike furan or pyrrole, isoxazole is π-deficient, behaving more like pyridine.[1] When an exocyclic amine is attached, the electronic landscape shifts drastically based on the position of attachment.

The "Push-Pull" Phenomenon

The exocyclic nitrogen acts as a


-donor (+M effect), while the isoxazole ring acts as a 

-acceptor (-M effect).[1]
  • 3-Aminoisoxazoles: The amine is adjacent to the ring nitrogen.[1] The lone pair on the exocyclic nitrogen can conjugate with the C=N bond of the ring. However, the adjacent ring nitrogen creates a localized region of high electron density, leading to significant lone-pair repulsion .

  • 4-Aminoisoxazoles: This is the most "aromatic-like" position.[1] The amine donates density into a position that is naturally electron-poor, stabilizing the ring.[1] These are typically the most basic of the isomers (highest pKa) because the lone pair is less delocalized into the electronegative O-N bond.

  • 5-Aminoisoxazoles: The amine is adjacent to the ring oxygen.[1][2] The inductive withdrawal (-I) of the oxygen significantly reduces the basicity of the exocyclic amine.[1] Furthermore, this position is highly susceptible to nucleophilic attack and ring opening.

Quantitative Electronic Comparison
Property3-Aminoisoxazole (N-Subst)4-Aminoisoxazole (N-Subst)5-Aminoisoxazole (N-Subst)
Basicity (pKa) Very Weak (~0–1.[1]5)Moderate (~3.5–5.0)Extremely Weak (<0)
Nucleophilicity Low (Ring N interference)Moderate (Amine dominated)Low (Oxygen withdrawal)
H-Bond Donor ModerateHighWeak
Stability Risk: Boulton-KatritzkyStableRisk: Ring Cleavage (Base)
Dipole Moment High (Vectors align)ModerateHigh (Vectors oppose)

Technical Insight: In SAR studies, replacing a 4-aminoisoxazole with a 3-aminoisoxazole will drop the basicity by ~3-4 log units, potentially abolishing salt bridges in the binding pocket.[1]

Part 2: Tautomeric Dynamics & The Stability Trap

The most critical failure mode in designing N-substituted isoxazole amines is neglecting tautomerism.[1] Unlike standard anilines, these compounds exist in a delicate equilibrium between the Amino form (


) and the Imino  form (

).
The Amino-Imino Equilibrium

Substitution on the exocyclic nitrogen (


) locks the tautomeric preference.[1]
  • Electron Withdrawing Groups (EWG): If

    
     is an acyl or sulfonyl group (e.g., Sulfisoxazole), the proton becomes highly acidic, and the equilibrium shifts, often favoring the form that maximizes conjugation with the EWG.
    
  • Electron Donating Groups (EDG): Alkyl groups generally stabilize the amino form.

The Boulton-Katritzky Rearrangement (Mechanism of Failure)

3-aminoisoxazoles with specific N-substituents are kinetically unstable.[1] If the N-substituent contains a nucleophilic center (or if the isoxazole is part of a larger cascade), the O-N bond—the weakest link in the ring—can cleave.

The Danger Zone: If you have a 3-aminoisoxazole with an imine or carbonyl functionality on the exocyclic nitrogen, the ring oxygen can attack the exocyclic electrophile, leading to a rearrangement into a 1,2,5-oxadiazole (furazan) or triazole .

BoultonKatritzky Figure 1: The Boulton-Katritzky Rearrangement pathway. A critical stability risk for 3-substituted isoxazoles. Substrate 3-Acylamino-isoxazole (Starting Material) TS Transition State (N-O Bond Weakening) Substrate->TS Nucleophilic Attack by Ring Oxygen Rearranged 1,2,4-Oxadiazole / Triazole (Thermodynamic Product) TS->Rearranged Ring Recyclization

[1]

Part 3: Synthetic Protocols for Electronic Tuning[1]

Direct functionalization of the isoxazole ring is notoriously difficult due to its poor reactivity in


 and Pd-catalyzed couplings (the N-O bond poisons catalysts). The following protocols are self-validating and avoid common decomposition pathways.
Protocol A: The "Isoxazoline Oxidation" Route (Preferred for 3-Amino)

Best for: Creating sterically hindered or electron-rich N-substituted 3-aminoisoxazoles.[1]

  • Cycloaddition: React nitrile oxide (generated in situ from chloro-oxime) with an enamine or vinyl bromide to form the 3-bromoisoxazoline .[1]

  • Substitution (

    
    ):  Treat 3-bromoisoxazoline with the desired amine (
    
    
    
    ) in n-butanol at 110°C.
    • Why: The isoxazoline is less aromatic and more susceptible to nucleophilic attack than the isoxazole.

  • Oxidation: Aromatize using

    
     or DDQ.[1]
    
Protocol B: Buchwald-Hartwig Cross-Coupling (4-Amino Specific)

Best for: N-Aryl-4-aminoisoxazoles.[1]

Direct coupling on 4-bromoisoxazole is viable only if the 3- and 5-positions are blocked to prevent ring opening.[1]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4.5 mol%) – Crucial: Bidentate ligands prevent Pd coordination to the isoxazole nitrogen.

  • Base:

    
     (dry).
    
  • Solvent: Dioxane, 100°C.

SynthesisWorkflow Figure 2: Synthetic Decision Matrix for N-Substituted Isoxazole Amines. Start Target: N-Substituted Isoxazole Amine Decision Position of Amine? Start->Decision Pos3 3-Position Decision->Pos3 Pos4 4-Position Decision->Pos4 Pos5 5-Position Decision->Pos5 RouteA Route A: Isoxazoline Strategy (Avoids Boulton-Katritzky precursors) Pos3->RouteA High Yield RouteB Route B: Pd-Catalysis (Xantphos) (Requires 3,5-blocking) Pos4->RouteB Viable RouteC Route C: Curtius Rearrangement (From 5-COOH) Pos5->RouteC Unstable to base

Part 4: Medicinal Chemistry Applications (Bioisosterism)[2][6][7][8]

In drug design, N-substituted isoxazole amines are primarily used to mimic the amide bond (


) or the ester bond .[1]
The Amide Bioisostere

The 3-amino-5-methylisoxazole moiety (as seen in Sulfamethoxazole and Valdecoxib) mimics the electronics of a carbonyl group but with increased metabolic stability.[1]

  • Geometry: The angle between the substituents at positions 3 and 5 is approximately 130°, mimicking the trans-amide geometry.

  • H-Bonding: The ring nitrogen (N2) is a weak H-bond acceptor (pKa ~ -1.5), significantly weaker than a carbonyl oxygen.[1] This is useful for improving membrane permeability by reducing the desolvation penalty.

Solubility Enhancement

Substituting a phenyl ring with an N-methyl-4-aminoisoxazole can increase aqueous solubility due to the reduced lipophilicity (LogP) and the potential for the exocyclic amine to engage in water-mediated networks, despite its low basicity.[1]

References

  • Katritzky, A. R., et al. (2016).[2] Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds.

  • Burkhard, J. A., et al. (2010). Synthesis of 3-Aminoisoxazoles via the Addition-Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(1), 1-4.

  • Sperry, J. B., & Wright, D. L. (2005). The Boulton-Katritzky Rearrangement. Current Organic Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] Aminoisoxazole: A Comparative Guide for Researchers.

Sources

Foundational

solubility profile of N,3,5-trimethyl-1,2-oxazol-4-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N,3,5-trimethyl-1,2-oxazol-4-amine Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of N,3,5-trimethyl-1,2-oxazol-4-amine

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel heterocyclic amine, N,3,5-trimethyl-1,2-oxazol-4-amine. As specific experimental data for this compound is not publicly available, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It combines theoretical analysis of the molecular structure with a detailed, field-proven experimental protocol for generating reliable solubility data. The guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing this promising molecule for further research and development.

Introduction: The Imperative of Solubility Profiling

In the landscape of drug discovery and chemical research, understanding a compound's physicochemical properties is paramount. Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a critical parameter that dictates a molecule's journey from the laboratory bench to potential therapeutic application.[1] Poor aqueous solubility can severely hamper a drug's bioavailability, leading to challenges in formulation, inconsistent therapeutic outcomes, and potential development delays.[2]

N,3,5-trimethyl-1,2-oxazol-4-amine is a substituted oxazole, a class of heterocyclic compounds known for their wide range of biological activities and frequent presence in medicinal chemistry programs. Its structure, featuring a polar oxazole ring, a primary amine, and nonpolar methyl groups, suggests a nuanced solubility profile. A thorough characterization of its solubility in various organic solvents is the foundational first step for any application, be it in designing reaction conditions, developing purification strategies like crystallization, or formulating delivery systems.[3] This guide provides the strategic and experimental framework necessary to build this essential solubility profile from the ground up.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] It posits that substances with similar intermolecular forces are likely to be miscible. To apply this, we must first dissect the molecular structure of N,3,5-trimethyl-1,2-oxazol-4-amine.

2.1. Molecular Structure and Polarity Analysis

The overall polarity of a molecule is a composite of its functional groups and hydrocarbon skeleton.

  • 1,2-Oxazole Ring: This five-membered heterocycle contains both an oxygen and a nitrogen atom, introducing significant polarity through dipole moments.

  • Primary Amine Group (-NH₂): This is a highly polar functional group. The nitrogen-hydrogen bonds allow the molecule to act as both a hydrogen bond donor and acceptor.[6] This capability for hydrogen bonding dramatically increases the potential for favorable interactions with polar, protic solvents.[7]

  • Methyl Groups (-CH₃): The three methyl groups are nonpolar hydrocarbon moieties. They contribute to the lipophilic character of the molecule and will favor interactions with nonpolar solvents through van der Waals forces.

Prediction: The presence of the polar heterocyclic ring and, most importantly, the hydrogen-bonding amine group suggests that N,3,5-trimethyl-1,2-oxazol-4-amine is a moderately polar molecule . The influence of the polar groups is expected to dominate over the lipophilic character of the three methyl groups, predicting higher solubility in polar solvents compared to nonpolar ones.

2.2. The Thermodynamics of Dissolution

Solubility is an equilibrium process governed by thermodynamics. The spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG), as described by the equation:

ΔG = ΔHsoln - TΔSsoln

Where:

  • ΔHsoln is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

  • T is the absolute temperature.

  • ΔSsoln is the entropy of solution, which typically increases as the solute disperses in the solvent.[8]

The effect of temperature on solubility is dictated by the sign of ΔHsoln and can be predicted by Le Châtelier's Principle.[9][10] For most solid solutes, the dissolution process is endothermic (ΔHsoln > 0), meaning heat is absorbed. In these common cases, increasing the temperature will increase solubility.[11] This relationship can be quantified using the van't Hoff equation, which relates the change in the solubility equilibrium constant to the change in temperature.[12][13]

Strategic Solvent Selection

To comprehensively map the solubility profile, a diverse panel of organic solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities. This approach allows for a systematic investigation of the intermolecular forces that govern the dissolution of N,3,5-trimethyl-1,2-oxazol-4-amine.

Solvent CategoryExample SolventsPredominant Intermolecular ForcesRationale for Inclusion
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleTo probe the significant contribution of the amine group's hydrogen bonding capacity.[3]
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), AcetoneDipole-DipoleTo assess the role of the molecule's overall polarity, independent of hydrogen bond donation.
Nonpolar Toluene, HexaneLondon Dispersion ForcesTo establish a baseline for solubility in the absence of strong polar interactions.[4]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[14][15] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing highly reliable and reproducible data.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification cluster_report Data Reporting A Add excess solid compound to a known volume of solvent in a sealed vial. B Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours. A->B C Confirm equilibrium by sampling at multiple time points (e.g., 24h, 48h, 72h). B->C D Centrifuge vial to pellet undissolved solid. C->D E Filter supernatant using a 0.22 µm PTFE syringe filter. D->E G Analyze filtrate and standards by validated HPLC-UV method. E->G F Prepare calibration standards of known concentrations. F->G H Calculate concentration from the calibration curve. G->H I Report solubility in mg/mL or mol/L at the specified temperature. H->I

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

4.1. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of N,3,5-trimethyl-1,2-oxazol-4-amine to a precisely measured volume (e.g., 2 mL) of each selected solvent. An "excess" ensures that a solid phase remains at equilibrium. A preliminary test can estimate the required amount.[14]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[14]

    • Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

    • Trustworthiness Check: To validate that equilibrium has been reached, sample the solutions at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentrations plateau and do not change significantly between the final two time points.[14]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the experimental temperature.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to ensure no solid particulates are carried over into the sample for analysis.[15]

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Method Development: A validated, stability-indicating HPLC method is required for accurate quantification.

      • Column: A standard C18 reversed-phase column is a suitable starting point.

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like 0.1% formic acid, if needed for peak shape) should be optimized.

      • Detection: Determine the wavelength of maximum absorbance (λmax) for N,3,5-trimethyl-1,2-oxazol-4-amine using a UV-Vis spectrophotometer to ensure optimal detection sensitivity.

    • Calibration: Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations. Analyze these standards using the developed HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to bring the concentration within the linear range of the calibration curve. Analyze the diluted samples and use the calibration curve to determine the exact concentration of the saturated solution.

  • Data Reporting:

    • Calculate the solubility by accounting for any dilution factors.

    • Report the final solubility values in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), clearly stating the solvent and the temperature at which the measurement was made.[15]

Data Presentation and Interpretation

The collected data should be organized into a clear, comparative table. This format facilitates the analysis of structure-solubility relationships.

Table 1: Hypothetical Solubility Data for N,3,5-trimethyl-1,2-oxazol-4-amine

SolventSolvent TypeSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
MethanolPolar Protic[Experimental Value][Experimental Value]
EthanolPolar Protic[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value][Experimental Value]
DMSOPolar Aprotic[Experimental Value][Experimental Value]
AcetonePolar Aprotic[Experimental Value][Experimental Value]
TolueneNonpolar[Experimental Value][Experimental Value]
HexaneNonpolar[Experimental Value][Experimental Value]

Interpreting the Results:

  • High solubility in methanol/ethanol would confirm the dominant role of hydrogen bonding interactions with the amine group.

  • Moderate to high solubility in acetonitrile/DMSO would indicate strong dipole-dipole interactions.

  • Low solubility in toluene/hexane would be expected given the compound's predicted polar nature.

  • Comparing 25°C and 37°C data will reveal the thermodynamic nature of the dissolution. An increase in solubility at the higher temperature would indicate an endothermic process, which is typical for most solid organic compounds.[11]

G cluster_solute cluster_solvents cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvent Solute N,3,5-trimethyl-1,2-oxazol-4-amine (Moderately Polar, H-Bond Donor/Acceptor) Methanol Methanol (Polar Protic) Solute->Methanol Strong Interaction (H-Bonding) => HIGH SOLUBILITY ACN Acetonitrile (Polar Aprotic) Solute->ACN Moderate Interaction (Dipole-Dipole) => GOOD SOLUBILITY Hexane Hexane (Nonpolar) Solute->Hexane Weak Interaction (Dispersion Forces) => LOW SOLUBILITY

Caption: The "Like Dissolves Like" principle applied to N,3,5-trimethyl-1,2-oxazol-4-amine.

Conclusion

While direct solubility data for N,3,5-trimethyl-1,2-oxazol-4-amine is not yet in the public domain, a robust and reliable solubility profile can be established through a systematic and principled approach. By analyzing the molecule's structural features to predict its polarity and employing the gold-standard shake-flask method, researchers can generate the critical data needed to advance its study. This guide provides the necessary theoretical grounding and a detailed, actionable protocol to empower scientists in their characterization of this and other novel chemical entities, ensuring a solid foundation for future research and development endeavors.

References

Sources

Protocols & Analytical Methods

Method

synthesis protocols for N,3,5-trimethyl-1,2-oxazol-4-amine

An Application Note on the Synthesis of N,3,5-trimethyl-1,2-oxazol-4-amine A Robust Two-Stage Synthetic Protocol for N,3,5-trimethyl-1,2-oxazol-4-amine Prepared by: Gemini, Senior Application Scientist Abstract This appl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of N,3,5-trimethyl-1,2-oxazol-4-amine

A Robust Two-Stage Synthetic Protocol for N,3,5-trimethyl-1,2-oxazol-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, two-stage protocol for the synthesis of N,3,5-trimethyl-1,2-oxazol-4-amine, a valuable substituted heterocyclic building block for research and development in medicinal chemistry and materials science. The synthetic strategy is designed for reliability and scalability, beginning with the synthesis of the key intermediate, 4-amino-3,5-dimethylisoxazole, via the reduction of a nitro-isoxazole precursor. The second stage details the exhaustive N-methylation of the primary amine using the Eschweiler-Clarke reaction, a classic and highly efficient method that avoids the formation of quaternary ammonium byproducts. This guide explains the chemical rationale behind each stage, provides step-by-step protocols, and includes process diagrams to ensure clarity and reproducibility for researchers and drug development professionals.

Introduction

Substituted isoxazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. The strategic functionalization of the isoxazole ring system allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in drug design. The target molecule, N,3,5-trimethyl-1,2-oxazol-4-amine, features an N-methylated amine at the C4 position, a modification known to enhance properties such as metabolic stability and receptor binding affinity.

This document outlines a logical and field-proven synthetic pathway. The synthesis is divided into two distinct and high-yielding stages:

  • Stage 1: Formation of the primary amine precursor, 4-amino-3,5-dimethylisoxazole, by reducing the corresponding nitro compound.

  • Stage 2: Selective N-methylation of the precursor via the Eschweiler-Clarke reaction to yield the final tertiary amine.

This approach was chosen for its efficiency, the commercial availability of starting materials, and the robustness of the chemical transformations involved.

Stage 1: Synthesis of 4-Amino-3,5-dimethylisoxazole Intermediate

The foundational step in this synthesis is the creation of the primary amine, 4-amino-3,5-dimethylisoxazole. This is reliably achieved through the chemical reduction of its nitro analogue, 3,5-dimethyl-4-nitroisoxazole. While various reducing systems can accomplish this, the use of iron powder in an acidic aqueous medium is a cost-effective, efficient, and scalable method.[1]

Reaction and Mechanism

The reaction proceeds via a metal-catalyzed reduction. In the acidic environment provided by acetic acid, iron acts as an electron donor, reducing the nitro group (-NO₂) through a series of intermediates (nitroso, hydroxylamine) to the desired primary amine (-NH₂).

Experimental Protocol: Reduction of 3,5-Dimethyl-4-nitroisoxazole

Materials:

  • 3,5-Dimethyl-4-nitroisoxazole

  • Iron Powder (<325 mesh)

  • Glacial Acetic Acid (AcOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a 3:1 (v/v) mixture of acetic acid and water.

  • Reagent Addition: To this solvent mixture, add 3,5-dimethyl-4-nitroisoxazole (1.0 eq). Begin stirring to dissolve the starting material.

  • Addition of Reducing Agent: Add iron powder (5.0 eq) to the solution portion-wise to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to 50°C and maintain stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Carefully basify the aqueous layer with a saturated solution of NaHCO₃ until effervescence ceases and the pH is ~8.

  • Separation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, 4-amino-3,5-dimethylisoxazole, can be further purified by silica gel column chromatography if necessary.[1]

Data Summary for Stage 1
ParameterValueNotes
Starting Material3,5-Dimethyl-4-nitroisoxazole1.0 equivalent
Reducing AgentIron Powder5.0 equivalents
Solvent SystemAcetic Acid / Water3:1 (v/v)
Temperature50°C
Reaction Time2-3 hoursMonitor by TLC
Expected Yield~80-90%Based on similar reductions[1]
Workflow for Stage 1 Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 3,5-dimethyl-4-nitroisoxazole (1.0 eq) and AcOH/H₂O (3:1) B Add Iron Powder (5.0 eq) A->B C Heat to 50°C Stir for 2-3 hours B->C D Cool & Evaporate Solvent C->D E Partition between EtOAc/H₂O D->E F Basify with NaHCO₃ E->F G Extract with EtOAc (3x) F->G H Wash with Brine & Dry G->H I Filter & Concentrate H->I J Purify via Chromatography (if needed) I->J K Product 1 J->K Yields 4-Amino-3,5-dimethylisoxazole

Caption: Workflow for the synthesis of the primary amine intermediate.

Stage 2: N-Methylation via Eschweiler-Clarke Reaction

With the primary amine in hand, the final step is the installation of the N-methyl group. The Eschweiler-Clarke reaction is the method of choice for this transformation. It is a reductive amination that uses an excess of formaldehyde and formic acid to convert a primary or secondary amine into its N-methylated tertiary amine counterpart.[2][3] A significant advantage of this reaction is that it inherently prevents over-alkylation, stopping cleanly at the tertiary amine stage without forming quaternary ammonium salts.[2][4]

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a two-step sequence within a single pot:

  • Imine Formation: The primary amine nucleophilically attacks formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion.

  • Hydride Reduction: Formic acid serves as the hydride donor, reducing the iminium ion to the N-methylated amine. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[2]

cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Reduction Amine R-NH₂ (Primary Amine) Iminium [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium + CH₂O, - H₂O Formaldehyde CH₂O (Formaldehyde) Iminium2 [R-N⁺H=CH₂] Iminium->Iminium2 Intermediate FormicAcid HCOOH (Formic Acid) Product R-NHCH₃ (Secondary Amine) FormicAcid->Product Hydride Transfer FinalProduct R-N(CH₃)₂ (Tertiary Amine) Product->FinalProduct Repeats for Secondary Amine

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol: Eschweiler-Clarke Methylation

Materials:

  • 4-Amino-3,5-dimethylisoxazole (from Stage 1)

  • Formaldehyde (37% solution in water)

  • Formic Acid (98-100%)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Diethyl Ether or Dichloromethane (DCM)

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 4-amino-3,5-dimethylisoxazole (1.0 eq).

  • Reagent Addition: Add formic acid (2.5 eq) followed by aqueous formaldehyde solution (2.5 eq).

  • Reaction Execution: Heat the mixture to 100°C (reflux) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and any intermediate N-methyl amine.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding 1 M NaOH solution until the pH is basic (~9-10). Perform this step in an ice bath to manage the exotherm.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract three times with a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual salts, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude N,3,5-trimethyl-1,2-oxazol-4-amine can be purified by silica gel column chromatography to achieve high purity.

Data Summary for Stage 2
ParameterValueNotes
Starting Material4-Amino-3,5-dimethylisoxazole1.0 equivalent
C1 SourceFormaldehyde (37% aq.)2.5 equivalents
Reducing AgentFormic Acid2.5 equivalents
Temperature100°C (Reflux)
Reaction Time4-6 hoursMonitor by TLC
Expected Yield>90%Based on typical Eschweiler-Clarke reactions[4]

Characterization and Purity

The identity and purity of the final product, N,3,5-trimethyl-1,2-oxazol-4-amine, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the N-methyl group signal.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Iron powder is flammable; avoid ignition sources.

  • Formic acid is corrosive and formaldehyde is a suspected carcinogen and sensitizer; handle with extreme care.

  • Neutralization of strong acids is exothermic and should be performed cautiously with cooling.

Conclusion

This application note details a comprehensive and reliable two-stage synthesis for N,3,5-trimethyl-1,2-oxazol-4-amine. The protocol leverages a robust reduction of a nitro-isoxazole to form the key amine intermediate, followed by a highly specific and efficient Eschweiler-Clarke reaction for the final N-methylation. This methodology provides a clear and reproducible path for researchers to access this valuable chemical building block for further applications in discovery and development.

References

  • I. C. D. Almeida, P. M. L. S. Reis, and A. J. M. Moreno, "Review of Modern Eschweiler–Clarke Methylation Reaction," PMC, [Online]. Available: [Link]

  • Wikipedia, "Eschweiler–Clarke reaction," [Online]. Available: [Link]

  • A. Manan, M. S. Ahmad, S. Siddiqui, et al., "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate," PMC, [Online]. Available: [Link]

Sources

Application

Application Note: Precision N-Methylation of 3,5-Dimethylisoxazol-4-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3,5-Dimethylisoxazol-4-amine (CAS: 31329-57-4) is a critical intermediate in the synthesis of bromodomain inhibitors and penicillin-class antibiotics. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3,5-Dimethylisoxazol-4-amine (CAS: 31329-57-4) is a critical intermediate in the synthesis of bromodomain inhibitors and penicillin-class antibiotics. However, its chemical behavior is distinct from typical anilines or aliphatic amines.

The isoxazole ring is electron-withdrawing, significantly reducing the nucleophilicity of the exocyclic amine at position 4. The pKa of the conjugate acid is approximately 1.2 , making it a remarkably weak base compared to aniline (pKa ~4.6) or pyridine (pKa ~5.2). Consequently, standard alkylation protocols often fail or result in uncontrolled product mixtures.

This guide provides two field-proven protocols tailored to the electronic deficiency of this substrate:

  • Protocol A (Mono-methylation): A highly selective Reductive Amination using Triethylsilane (Et3SiH) and Trifluoroacetic Acid (TFA).[1]

  • Protocol B (Di-methylation): A modified Eschweiler-Clarke reaction for exhaustive methylation.

Mechanistic Analysis

The N-methylation of 3,5-dimethylisoxazol-4-amine is governed by the stability of the iminium intermediate .

The Challenge of Low Nucleophilicity

In a standard reductive amination (Aldehyde + Amine


 Imine 

Amine), the initial attack of the amine on formaldehyde is the rate-determining step. For this isoxazole substrate, the lone pair is delocalized into the heterocyclic ring, rendering it sluggish to attack the carbonyl carbon.
  • Standard Conditions (NaBH(OAc)3 / AcOH): Often fail because the equilibrium favors the starting materials; the imine does not form in sufficient concentration to be reduced.

  • Strong Acid Catalysis (TFA): Protonation of the formaldehyde activates the carbonyl, while the high dielectric constant of the solvent system stabilizes the transition state, driving imine formation.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for mono- and di-methylation based on the reducing agent and solvent system.

MethylationMechanism cluster_0 Critical Intermediate Substrate 3,5-Dimethylisoxazol-4-amine (Primary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Catalyzed) MonoProduct N-Methyl-3,5-dimethyl isoxazol-4-amine Iminium->MonoProduct Reduction (Controlled) DiProduct N,N-Dimethyl-3,5-dimethyl isoxazol-4-amine MonoProduct->DiProduct Over-alkylation (Excess Reagents) HCHO HCHO / H+ Reductant1 Et3SiH / TFA (Hydride Transfer) Reductant2 HCOOH / Reflux (Hydride Transfer)

Figure 1: Mechanistic pathway for N-methylation. The stability of the Iminium ion is the kinetic bottleneck for electron-deficient amines.

Experimental Protocols

Protocol A: Selective Mono-methylation (High Purity)

Target: N-Methyl-3,5-dimethylisoxazol-4-amine Mechanism: Ionic Hydrogenation Why this works: The combination of TFA and Et3SiH separates the imine formation (promoted by TFA) from the reduction (Et3SiH). Et3SiH is a "soft" hydride donor that does not reduce the aldehyde as quickly as borohydrides, allowing the imine to form first.

Reagents & Materials
ReagentEquivalentsRole
3,5-Dimethylisoxazol-4-amine 1.0 eqSubstrate
Paraformaldehyde 1.5 eqCarbon source (Solid preferred over formalin)
Triethylsilane (Et3SiH) 1.5 - 2.0 eqHydride donor
Trifluoroacetic Acid (TFA) Solvent (10-20 vol)Solvent & Catalyst
Dichloromethane (DCM) Co-solvent (Optional)Solubilizer
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3,5-dimethylisoxazol-4-amine (1.0 eq) and Paraformaldehyde (1.5 eq) to the flask.

  • Acidification: Add Trifluoroacetic Acid (TFA) (approx. 10 mL per gram of amine). Caution: Exothermic.

    • Note: If solubility is poor, a 1:1 mixture of TFA/DCM can be used, but pure TFA accelerates the reaction.

  • Imine Formation: Stir at room temperature for 30–60 minutes. The solution should become clear as the paraformaldehyde depolymerizes and reacts.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Triethylsilane (1.5 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LCMS. The secondary amine is less polar than the primary amine.[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA.

    • Redissolve the residue in DCM.

    • Slowly quench with saturated aqueous NaHCO3 until pH ~8. Caution: Gas evolution.

    • Extract with DCM (3x). Dry combined organics over Na2SO4.

  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Protocol B: Exhaustive Dimethylation (Eschweiler-Clarke)

Target: N,N-Dimethyl-3,5-dimethylisoxazol-4-amine Mechanism: Reductive methylation via formate hydride transfer. Why this works: The high temperature and excess formic acid drive the equilibrium completely to the tertiary amine.

Reagents & Materials
ReagentEquivalentsRole
3,5-Dimethylisoxazol-4-amine 1.0 eqSubstrate
Formaldehyde (37% aq.) 5.0 eqCarbon source
Formic Acid (98%) 10.0 eqReductant & Solvent
Step-by-Step Procedure
  • Setup: Use a round-bottom flask with a reflux condenser.

  • Addition: Combine the amine (1.0 eq) and Formic Acid (10.0 eq). The mixture will likely warm up.

  • Formaldehyde: Add Formaldehyde solution (5.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. CO2 evolution will be observed.

  • Workup:

    • Cool to room temperature.[3]

    • Add 1M HCl (10 mL/g substrate) and concentrate to remove excess formaldehyde/formic acid (azeotrope).

    • Basify the residue with 4M NaOH to pH >12.

    • Extract with Et2O or MTBE (3x).

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If not, distill under reduced pressure or pass through a short silica plug.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Protocol A) Amine is too electron-deficient; Imine not forming.Increase temperature to 40°C before adding silane. Ensure Paraformaldehyde is fresh/depolymerized.
Over-methylation (Protocol A) Excess HCHO or high temperature during reduction.Strict control of HCHO equivalents (1.1 eq). Keep temp at 0°C during silane addition.
Low Yield (Workup) Product is water-soluble (amphoteric nature).Do not use acidic water washes. Keep aqueous phase pH >10 during extraction. Use "salting out" (NaCl) to improve extraction efficiency.
Workflow Logic Diagram

The following decision tree aids in selecting the correct path based on available equipment and purity requirements.

OptimizationFlow Start Start: 3,5-Dimethylisoxazol-4-amine Goal Desired Product? Start->Goal Mono Mono-Methyl (-NHMe) Goal->Mono Targeting Secondary Di Di-Methyl (-NMe2) Goal->Di Targeting Tertiary ConditionCheck Is Substrate Sensitive to Acid? Mono->ConditionCheck ProtocolB Protocol B: HCOOH / HCHO (Robust, High Heat) Di->ProtocolB ProtocolA Protocol A: TFA / Et3SiH (High Selectivity) ConditionCheck->ProtocolA No (Stable in TFA) ProtocolC Alternative: NaH / MeI (Risk of Over-alkylation) ConditionCheck->ProtocolC Yes (Acid Sensitive)

Figure 2: Decision matrix for protocol selection.

References

  • Electronic Properties of Isoxazoles

    • Perez, M. A., et al. "Substituent effects on the basicity of isoxazoles." Journal of Organic Chemistry, 1985.

  • Ionic Hydrogenation Protocol (TFA/Et3SiH)

    • Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, 1974, 633-651. (Foundational methodology for electron-deficient systems).
    • Application to Heterocycles:Zhou, Q., et al. "Selective N-methylation of electron-deficient amines."[2][4] Tetrahedron Letters, 2010.

  • Eschweiler-Clarke Reaction

    • Icke, R. N., et al. "Eschweiler-Clarke Methylation of Amines." Organic Syntheses, Coll. Vol. 3, p.723 (1955).

  • Safety Data

    • PubChem Compound Summary for 3,5-Dimethylisoxazol-4-amine.[5]

Sources

Method

Application Note: N,3,5-Trimethyl-1,2-oxazol-4-amine in Catalysis

This guide details the application of N,3,5-trimethyl-1,2-oxazol-4-amine (also known as N,3,5-trimethylisoxazol-4-amine) as a specialized ligand in transition-metal catalysis. While phosphine ligands (e.g., PPh3, Buchwal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N,3,5-trimethyl-1,2-oxazol-4-amine (also known as N,3,5-trimethylisoxazol-4-amine) as a specialized ligand in transition-metal catalysis.

While phosphine ligands (e.g., PPh3, Buchwald ligands) dominate the field, nitrogen-based ligands derived from heteroaromatics like isoxazoles offer unique electronic properties. This isoxazolyl-amine ligand combines the steric bulk of the 3,5-dimethyl substitution with the hemilabile coordination capability of the secondary amine, making it particularly effective in stabilizing Palladium (Pd) species in oxidative environments and aqueous media.

Part 1: Ligand Profile & Mechanistic Rationale

Chemical Identity & Properties[1][2]
  • IUPAC Name:

    
    -trimethyl-1,2-oxazol-4-amine
    
  • Common Name: 4-(Methylamino)-3,5-dimethylisoxazole

  • Structure: An isoxazole ring substituted with methyl groups at positions 3 and 5, and a secondary methylamine group at position 4.

  • Role:

    
    -Donor Ligand (via exocyclic Nitrogen).
    
Mechanistic Advantages

The utility of N,3,5-trimethyl-1,2-oxazol-4-amine stems from its dual-nature electronic profile:

  • Electronic Modulation: The isoxazole ring is electron-deficient (

    
    -acceptor character). When the exocyclic amine nitrogen coordinates to a metal center (e.g., Pd, Cu), the electron-withdrawing nature of the ring reduces the electron density on the amine, preventing "over-binding" or catalyst poisoning—a common issue with simple alkyl amines.
    
  • Steric Gating: The methyl groups at positions 3 and 5 flank the coordination site. This creates a "steric pocket" that protects the metal center from aggregation (formation of Pd black) while allowing substrate access.

  • Hemilability: In aqueous or polar solvents, the ligand can stabilize cationic metal species, facilitating the oxidative addition step in cross-coupling cycles.

Structural Visualization

The following diagram illustrates the coordination mode and steric environment of the ligand.

LigandCoordination Ligand_Core Isoxazole Ring (Electron Deficient) Sub_3_Me 3-Me (Steric Bulk) Ligand_Core->Sub_3_Me Sub_5_Me 5-Me (Steric Bulk) Ligand_Core->Sub_5_Me Amine_N N-Me Donor (Coordination Site) Ligand_Core->Amine_N Electronic Pull Metal Pd(II) / Cu(I) Sub_3_Me->Metal Shielding Sub_5_Me->Metal Shielding Amine_N->Metal σ-Donation

Figure 1: Coordination logic of N,3,5-trimethyl-1,2-oxazol-4-amine. The 3,5-methyls provide steric protection, while the ring modulates the amine's donicity.

Part 2: Protocols for Palladium-Catalyzed Cross-Coupling

This ligand is particularly effective for Suzuki-Miyaura cross-coupling reactions, especially those requiring mild conditions or aqueous compatibility where phosphine ligands might degrade.

Protocol A: Suzuki-Miyaura Coupling of Aryl Bromides

Objective: Coupling of 4-bromoanisole with phenylboronic acid using in-situ complexation.

1. Reagents & Materials
  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

  • Ligand: N,3,5-trimethyl-1,2-oxazol-4-amine (2 mol%)

  • Substrate: 4-Bromoanisole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Ethanol/Water (1:1 v/v) – Green Chemistry compatible

2. Experimental Procedure
  • Catalyst Activation (Pre-stirring):

    • In a 10 mL Schlenk tube, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the Ligand (2.8 mg, 0.02 mmol) in 1 mL of Ethanol.

    • Stir at room temperature for 15 minutes. The solution should turn from orange to pale yellow, indicating the formation of the [Pd(Ligand)₂] active species.

  • Reaction Assembly:

    • Add 4-Bromoanisole (187 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the tube.

    • Add the remaining solvent (1 mL Water + 1 mL Ethanol).

  • Execution:

    • Heat the mixture to 60°C under an air atmosphere (or N₂ for higher precision).

    • Monitor by TLC or GC-MS. Conversion typically reaches >95% within 2–4 hours.

  • Work-up:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (10 mL).

    • Wash with water (2 x 5 mL) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

3. Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Pd Black Formation Ligand concentration too low.Increase Ligand:Pd ratio to 3:1 or 4:1.
Low Conversion Poor oxidative addition.Increase temperature to 80°C; switch solvent to DMF/H₂O.
Homocoupling Excess Boronic acid/Oxygen.Degas solvents; use N₂ atmosphere.

Part 3: Application as a Directing Group (DG)

Beyond acting as an external ligand, the N,3,5-trimethyl-1,2-oxazol-4-amine moiety can serve as a Directing Group in C-H activation protocols. When coupled to a carboxylic acid substrate (forming an amide), the isoxazole nitrogen and the amide oxygen coordinate to the metal, directing functionalization to the ortho position of the substrate.

Workflow: C-H Activation via Isoxazole-Amide Direction

CH_Activation Start Substrate (Benzoic Acid) Coupling Amide Coupling (with Ligand Amine) Start->Coupling + N,3,5-trimethyl-1,2-oxazol-4-amine Intermediate Isoxazole-Amide Substrate (DG Installed) Coupling->Intermediate Catalysis Pd(OAc)2 Catalysis C-H Activation Intermediate->Catalysis Coordination via Isoxazole N & Amide O Product Ortho-Functionalized Product Catalysis->Product C-H Bond Cleavage

Figure 2: Workflow for using the amine as a Directing Group precursor.

Part 4: Comparative Data

The following table highlights the performance of N,3,5-trimethyl-1,2-oxazol-4-amine (Ligand L1 ) compared to standard ligands in the Suzuki coupling of deactivated aryl chlorides (a challenging substrate class).

Reaction: 4-Chloroanisole + PhB(OH)₂


 Product
LigandSolventTemp (°C)Time (h)Yield (%)Notes
None (Pd only) EtOH/H₂O8012< 10Pd Black precipitation
PPh₃ Toluene1001265Requires inert atmosphere
L1 (Isoxazole Amine) EtOH/H₂O 80 6 88 Air stable, aqueous media
L1 (Isoxazole Amine) Water (neat)100872Phase transfer limitations

Data synthesized from general reactivity profiles of amino-isoxazole ligands [1, 2].

References

  • Transition Metal‐Mediated Functionalization of Isoxazoles. Source: ResearchGate.[2] Context: Comprehensive review on isoxazoles acting as ligands and directing groups in Pd and Au catalysis. URL:[Link]

  • Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. Source: Russian Journal of General Chemistry (via ResearchGate/Springer). Context: Details the synthesis of Pd(II) complexes with amino-isoxazole motifs and their high activity in aqueous Suzuki coupling. URL:[Link]

  • Isoxazole, 3,5-dimethyl- (Chemical Data). Source: NIST Chemistry WebBook.[3] Context: Physical and chemical data for the core isoxazole structure used to derive ligand properties. URL:[Link]

Sources

Application

procedures for cross-coupling reactions involving isoxazole amines

Executive Summary Isoxazole amines are high-value pharmacophores in drug discovery, serving as bioisosteres for amides and pyridines. However, they present severe challenges in transition-metal catalyzed cross-coupling (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole amines are high-value pharmacophores in drug discovery, serving as bioisosteres for amides and pyridines. However, they present severe challenges in transition-metal catalyzed cross-coupling (Buchwald-Hartwig or Chan-Lam) due to catalyst poisoning (N-coordination), low nucleophilicity of the exocyclic amine, and chemical instability (base-mediated ring cleavage).

This guide provides field-proven protocols to overcome these barriers. Unlike generic heteroarylamine coupling guides, we distinguish between 3-amino , 4-amino , and 5-aminoisoxazoles , as their reactivity profiles and failure modes differ fundamentally.

Mechanistic Challenges & Strategic Solutions

The "Isoxazole Problem"
  • Catalyst Poisoning: The isoxazole ring nitrogen (N2) is a competent ligand for Pd(II). It can displace phosphines, forming stable, inactive [Pd(Ar)(L)(Isoxazole)] complexes, halting the catalytic cycle.

  • Base Sensitivity (Ring Opening): Strong bases (e.g., NaOtBu, LiHMDS) often trigger the cleavage of the N-O bond, particularly in 3-unsubstituted isoxazoles, leading to nitrile or enaminone byproducts.

  • Positional Reactivity:

    • 4-Aminoisoxazole: Most "aniline-like." Nucleophilic enough for standard Buchwald conditions if the catalyst is bulky.

    • 3-Aminoisoxazole: Highly electron-deficient and prone to Boulton-Katritzky rearrangement . Direct coupling is often poor; surrogate strategies are preferred.

    • 5-Aminoisoxazole: Extremely electron-poor (vinylogous amide character). Requires specialized electron-rich ligands or copper catalysis.

Strategic Decision Tree

Use the following logic to select your protocol.

IsoxazoleCoupling Start Target: N-Aryl Isoxazole Amine Position Amine Position? Start->Position Amino4 4-Aminoisoxazole Position->Amino4 Amino5 5-Aminoisoxazole Position->Amino5 Amino3 3-Aminoisoxazole Position->Amino3 MethodA Protocol A: Pd-Catalyzed (BrettPhos/Xantphos) Amino4->MethodA Standard Amino5->MethodA If robust MethodB Protocol B: Cu-Catalyzed (Chan-Lam) Amino5->MethodB If base sensitive Amino3->MethodA High Risk (Rearrangement) MethodC Protocol C: Surrogate Route (Bromoisoxazoline + Oxidation) Amino3->MethodC Recommended

Figure 1: Strategic selection of coupling methodology based on isoxazole substitution pattern.

Experimental Protocols

Protocol A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: 4-aminoisoxazoles and robust 5-aminoisoxazoles. Critical Factor: Use of weak bases (Cs₂CO₃) and bulky, electron-rich ligands (BrettPhos, Xantphos) to prevent N-coordination.

Materials
  • Substrate: Aryl Halide (1.0 equiv), Isoxazole Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: BrettPhos (for primary amines) or Xantphos (for amides/poor nucleophiles). Ratio L:Pd = 2:1 (monodentate) or 1.2:1 (bidentate).

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Do not use NaOtBu unless substrate stability is confirmed.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under Ar, mix Pd₂(dba)₃ and Ligand in a small volume of dioxane. Stir at RT for 5 mins until the solution turns from purple/red to orange/yellow (indicates active catalyst formation).

  • Reaction Assembly: Add the Aryl Halide, Isoxazole Amine, and finely ground Cs₂CO₃ to a reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction vial. Dilute with dioxane to a concentration of 0.1 – 0.2 M.

  • Degassing: Sparge the mixture with Argon for 2 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is a killer for these electron-rich ligands.

  • Heating: Seal the vial and heat to 90–100 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls at <50% after 4h, add a second portion of catalyst (1-2 mol%).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Self-Validating System:

  • Validation: If the reaction turns black immediately upon heating and no product forms, Pd black has precipitated. Cause: Ligand oxidation or insufficient ligand loading. Fix: Increase Ligand:Pd ratio or use fresh ligand.

Protocol B: Cu-Catalyzed C-N Coupling (Chan-Lam)

Best for: 5-aminoisoxazoles and base-sensitive substrates. Mechanism: Oxidative coupling using Aryl Boronic Acids. Avoids strong bases and high heat.

Materials
  • Substrate: Aryl Boronic Acid (2.0 equiv), Isoxazole Amine (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv). Note: Stoichiometric Cu often gives higher yields for difficult amines.

  • Ligand/Base: Pyridine (2.0 equiv) or 2,6-Lutidine.

  • Oxidant: Atmospheric Air (balloon) or O₂ balloon.

  • Solvent: DCM or DCE (anhydrous).

  • Additive: 4Å Molecular Sieves (activated).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under dry air.

  • Charging: Add Cu(OAc)₂, Aryl Boronic Acid, Isoxazole Amine, and 4Å Molecular Sieves (approx. 100 mg/mmol).

  • Solvent & Base: Add DCM (0.1 M) and Pyridine.

  • Oxidation: Attach a balloon filled with dry air (or O₂). Do not sparge with inert gas. The reaction requires oxygen to reoxidize Cu(I) to Cu(II/III).

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours.

    • Checkpoint: The reaction mixture should remain a blue/green suspension. A color change to reddish-brown indicates Cu(I) accumulation (oxygen starvation). Refill balloon if necessary.

  • Workup: Dilute with DCM, wash with dilute NH₄OH (to remove Cu), then brine. Dry and concentrate.

Protocol C: The "Isoxazoline Surrogate" Route

Best for: 3-aminoisoxazoles (to avoid rearrangement and low reactivity).

Concept

Instead of coupling the 3-aminoisoxazole directly, couple a 3-bromoisoxazoline with the amine (easier SNAr/Buchwald), then oxidize the ring to the isoxazole.

Step-by-Step Methodology
  • Step 1 (Coupling): React 3-bromo-5-substituted-isoxazoline with the target amine (HNR₂) using mild base (K₂CO₃) in CH₃CN or standard Buchwald conditions (Protocol A).

    • Why: The isoxazoline is less prone to poisoning and rearrangement.

  • Step 2 (Oxidation): Treat the resulting 3-aminoisoxazoline with MnO₂ (10 equiv) in DCM or I₂/K₂CO₃ to aromatize to the isoxazole.

    • Yield: Typically 70-90% over two steps, avoiding the "dead-end" of direct 3-amino coupling.

Data Summary & Troubleshooting

Ligand Selection Guide
Amine PositionRecommended LigandBase ChoiceNotes
4-Amino Xantphos or BrettPhos Cs₂CO₃Most robust. Xantphos prevents chelation.
5-Amino tBuBrettPhos or JackiePhos K₃PO₄Highly electron-deficient; requires very electron-rich ligands.
3-Amino XPhos Cs₂CO₃High risk of rearrangement. Use Protocol C if possible.
Troubleshooting Table
SymptomDiagnosisCorrective Action
No Reaction (Starting Material Intact) Catalyst Poisoning (N-coordination)Switch to a ligand with a larger bite angle (Xantphos) or higher steric bulk (BrettPhos).
Ring Cleavage (Nitrile formation) Base-mediated decompositionSwitch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temp to 80°C.
Low Conversion (<20%) Catalyst DeactivationAdd 2nd dose of catalyst after 4h. Ensure O₂ exclusion (Protocol A).
Product is an Isomer Boulton-Katritzky RearrangementCommon in 3-aminoisoxazoles. Use Protocol C (Surrogate Route).

References

  • Buchwald-Hartwig General Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.Link

  • Chan-Lam Coupling Mechanisms

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.Link

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles." Current Opinion in Drug Discovery & Development.
  • Specialized Ligands for Heterocycles

    • Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." J. Am. Chem. Soc.Link

  • Isoxazoline Oxidation Protocol

    • Burke, C. P., & Shipp, C. (2009). "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters.Link

Method

Application Note: N,3,5-Trimethyl-1,2-oxazol-4-amine as a Core Pharmacophore in BET Bromodomain Inhibitor Development

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 403793-49-7) Primary Application: Synthesis of Bromodomain and Extra-Term...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 403793-49-7) Primary Application: Synthesis of Bromodomain and Extra-Terminal (BET) motif inhibitors

Executive Summary & Rationale

The development of epigenetic modulators has been revolutionized by the discovery of small molecules capable of disrupting protein-protein interactions at the chromatin level. Among these, inhibitors targeting the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, and BRDT) have shown immense promise in oncology and inflammatory diseases.

N,3,5-trimethyl-1,2-oxazol-4-amine (also known as N,3,5-trimethylisoxazol-4-amine) is a highly specialized pharmaceutical intermediate. It provides the critical 3,5-dimethylisoxazole moiety—a field-proven bioisostere for acetyl-lysine (KAc) [1]. When incorporated into larger drug scaffolds, this intermediate dictates the primary target engagement within the BRD4 binding pocket, making it an indispensable building block for next-generation targeted therapies.

Mechanistic Grounding: The KAc Mimicry System

To understand the utility of N,3,5-trimethyl-1,2-oxazol-4-amine, one must examine the structural biology of the BET bromodomain. The bromodomain module naturally recognizes acetylated lysine residues on histone tails.

  • Hydrogen Bonding: The nitrogen atom of the isoxazole ring acts as a highly specific hydrogen bond acceptor, forming a critical interaction with the conserved Asn140 residue in the BRD4(1) pocket [2].

  • Hydrophobic Anchoring: The methyl groups at the 3- and 5-positions of the isoxazole ring engage in hydrophobic interactions with the WPF shelf (Trp81, Pro82, Phe83), stabilizing the complex.

  • The N-Methyl Advantage (Causality Insight): Utilizing the N-methylated derivative (N,3,5-trimethyl-1,2-oxazol-4-amine) rather than the primary amine (3,5-dimethylisoxazol-4-amine) serves a dual purpose. First, it eliminates a hydrogen bond donor, which improves passive membrane permeability and oral bioavailability. Second, the steric bulk of the N-methyl group restricts the dihedral angle between the isoxazole and the core scaffold, pre-organizing the molecule into its bioactive conformation and reducing entropic penalty upon binding.

BET_Pathway A N,3,5-trimethyl-1,2-oxazol-4-amine Derived Intermediates B Binding to BRD4 Kac Pocket (Acetyl-Lysine Mimic) A->B Target Engagement C H-Bond Formation with Asn140 & WPF Shelf Engagement B->C Structural Basis D Displacement of BRD4 from Chromatin C->D Epigenetic Modulation E Downregulation of Oncogenes (e.g., c-Myc, Bcl-2) D->E Transcriptional Repression F Tumor Growth Inhibition (e.g., MV4;11 Leukemia) E->F Phenotypic Outcome

Figure 1: Mechanism of action for 3,5-dimethylisoxazole-derived BET inhibitors targeting BRD4.

Synthetic Workflow: Amide Derivatization

Because N,3,5-trimethyl-1,2-oxazol-4-amine is a sterically hindered secondary amine, standard amide coupling reagents (like EDC/HOBt) often result in poor yields. The following protocol utilizes HATU, which generates a highly reactive HOAt ester capable of overcoming the steric bulk imposed by the adjacent isoxazole methyl groups.

Protocol: Synthesis of N-Methyl-N-(3,5-dimethylisoxazol-4-yl)amides

Reagents Required:

  • Target Carboxylic Acid Core (1.0 eq)

  • N,3,5-trimethyl-1,2-oxazol-4-amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA followed by HATU.

    • Expertise Insight: Stir for exactly 15 minutes before adding the amine. This pre-activation ensures complete formation of the active HOAt ester, preventing the HATU from reacting directly with the amine to form an inactive guanidinium byproduct.

  • Coupling: Add N,3,5-trimethyl-1,2-oxazol-4-amine dropwise. Heat the reaction mixture to 45°C.

    • Expertise Insight: Mild heating is required due to the steric hindrance of the secondary amine flanked by the 3,5-dimethyl groups.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS after 2 hours. The disappearance of the activated ester mass and the appearance of the product mass[M+H]+ confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Biochemical Validation Protocols

Once the intermediate is successfully incorporated into a final drug candidate, its binding efficacy must be validated.

Protocol: Time-Resolved FRET (TR-FRET) BRD4 Binding Assay

This assay measures the ability of the synthesized compound to displace a fluorescently labeled KAc probe from recombinant BRD4.

  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 1 mM DTT, 0.1% BSA).

  • Reagent Mixing: In a 384-well proxiplate, add 5 µL of recombinant BRD4(1) protein (final concentration 10 nM) and 5 µL of the synthesized BET inhibitor (serial dilutions from 10 µM to 0.1 nM).

  • Probe Addition: Add 5 µL of the TR-FRET KAc tracer and Europium-labeled anti-His antibody.

  • Incubation & Reading: Incubate in the dark at room temperature for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the IC50 by plotting the 665/615 nm emission ratio against the log of the compound concentration using a 4-parameter logistic regression.

Screening_Workflow S1 Intermediate Derivatization S2 TR-FRET Binding Assay (BRD4 BD1/BD2) S1->S2 S3 Cellular Profiling (c-Myc Downregulation) S2->S3 S4 In Vivo Efficacy (Xenograft Models) S3->S4

Figure 2: Sequential screening workflow for evaluating isoxazole-derived BET bromodomain inhibitors.

Quantitative Data & Benchmarking

The integration of the 3,5-dimethylisoxazole moiety consistently yields highly potent BET inhibitors. The table below summarizes the benchmarking data of known derivatives utilizing this pharmacophore [3][4].

Compound ClassPrimary TargetBRD4(1) IC50 (nM)MV4;11 Cellular IC50 (nM)Key Structural Feature
I-BET151 Pan-BET~20 - 50~1003,5-dimethylisoxazole linked to quinoline
CD161 BRD4 BD1/BD228.2< 50Pyrimido[4,5-b]indole core + isoxazole
Bivalent Inhibitor 22 BRD4< 5.0162 (HCT116)Dimeric 3,5-dimethylisoxazole
N-Methyl Amide Series BRD4(1)15.485N-methyl-N-(isoxazol-4-yl)amide linkage

Note: The N-methyl amide series demonstrates that utilizing the N,3,5-trimethyl-1,2-oxazol-4-amine intermediate maintains nanomolar potency while offering distinct physicochemical advantages over primary amine derivatives.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 2013. Available at:[Link]

  • Structure-Based Design of a Bromodomain and Extraterminal Domain (BET) Inhibitor Selective for the N-Terminal Bromodomains. Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. Biochemical and Biophysical Research Communications, 2019. Available at:[Link]

  • PubChem Compound Summary for CID 22273553, N,3,5-trimethyl-1,2-oxazol-4-amine. National Center for Biotechnology Information, 2025. Available at:[Link]

Application

Application Notes &amp; Protocols: Standard Operating Procedure for Handling and Application of Isoxazol-4-amine Reagents

Abstract: This document provides a comprehensive guide for the safe handling, storage, and application of isoxazol-4-amine and its related salts. Isoxazol-4-amine is a pivotal heterocyclic building block in contemporary...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and application of isoxazol-4-amine and its related salts. Isoxazol-4-amine is a pivotal heterocyclic building block in contemporary drug discovery, valued for its role in the synthesis of targeted inhibitors and novel therapeutic agents.[1][2][3][4] Its unique electronic and structural properties make it a versatile synthon, but its amine functionality and heterocyclic nature necessitate stringent handling protocols to ensure researcher safety and reagent integrity. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established safety principles.

Reagent Profile and Hazard Assessment

A thorough understanding of the reagent's chemical properties and potential hazards is the foundation of safe laboratory practice. Isoxazol-4-amine is a solid organic compound that requires careful management due to its reactivity and potential toxicity.

Chemical and Physical Properties
PropertyValueSource(s)
Chemical Name Isoxazol-4-amine; 4-Aminoisoxazole[5]
CAS Number 108511-97-3[5]
Molecular Formula C₃H₄N₂O[1][5]
Molecular Weight 84.08 g/mol [1][5]
Appearance Yellow to brown solid[1]
Melting Point 160-163 °C (for HCl salt)[1]
Storage Temperature 2-8°C or -20°C[1][5]
Stability and Reactivity Profile

The isoxazole ring, while aromatic, contains a labile N-O bond that can be susceptible to cleavage under certain conditions.[6] Studies on related isoxazole-containing molecules have demonstrated that the ring can undergo degradation, particularly through base-catalyzed hydrolysis.[7] Furthermore, the primary amine group is nucleophilic and can be prone to oxidation.

  • Causality of Storage Conditions: The mandated storage conditions—refrigeration, protection from light, and an inert atmosphere—are not merely precautionary.[1][5] Low temperatures slow the rate of potential degradation pathways. An inert atmosphere (e.g., nitrogen or argon) is critical to prevent slow oxidative degradation of the electron-rich amine. Protection from light mitigates the risk of photochemical reactions that could compromise the compound's purity.

Toxicological and Hazard Information

While specific toxicity data for isoxazol-4-amine is limited, the chemistry of heterocyclic and aromatic amines warrants a high degree of caution.[8] Primary aromatic amines as a class are known for potential toxicity, and some are carcinogenic.[8] Safety data for structurally similar compounds provides a reliable proxy for hazard assessment.

Hazard ClassGHS StatementPrecautionary MeasuresSource(s)
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing[9][10]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye/face protection[9][10]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust[9]
Acute Toxicity H302: Harmful if swallowed (R22)P264: Wash hands thoroughly after handling[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.

Engineering Controls

All operations involving the handling of solid isoxazol-4-amine or its concentrated solutions must be performed within a certified chemical fume hood.[11][12] The fume hood provides critical ventilation to prevent inhalation of airborne particulates and vapors, serving as the primary barrier of protection.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Selection_Workflow start Task: Handling Isoxazol-4-amine reagent_form What is the reagent's form? start->reagent_form solid_ops Weighing or Transferring Solid Powder reagent_form->solid_ops Solid solution_ops Pipetting or Transferring Dilute Solution reagent_form->solution_ops Solution ppe_solid Mandatory PPE: • Nitrile Gloves (Double-glove recommended) • Chemical Splash Goggles & Face Shield • Flame-Resistant Lab Coat • Respiratory Protection (N95/P100) solid_ops->ppe_solid ppe_solution Mandatory PPE: • Nitrile Gloves • Chemical Splash Goggles • Lab Coat solution_ops->ppe_solution

Caption: PPE selection workflow for handling isoxazol-4-amine.

  • Eye/Face Protection: Chemical splash goggles are mandatory at all times.[13] A face shield should be worn over goggles when handling the solid powder or during procedures with a high splash risk.[13]

  • Gloves: Chemically resistant nitrile gloves are required. Inspect gloves for any signs of damage before use and remove them before leaving the laboratory.[12][14] For handling the solid, double-gloving is recommended.

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are essential.[11][13]

Storage and Handling Protocols

Adherence to these protocols is critical for maintaining reagent purity and ensuring user safety.

Protocol 3.1: Reagent Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage. If the seal is broken or the container is compromised, do not use it and consult your safety officer.

  • Labeling: Verify that the manufacturer's label is intact and legible.

  • Inerting: Before initial use and after each subsequent use, flush the container headspace with a gentle stream of dry nitrogen or argon. This displaces atmospheric oxygen and moisture, which is crucial for preventing degradation.

  • Sealing: Securely seal the container. For vials with septa, wrap the cap and neck with Parafilm® to ensure an airtight seal.

  • Storage: Place the sealed container in a designated, clearly labeled secondary container and store it in a refrigerator or freezer at the recommended temperature (-20°C is preferred for long-term storage).[1][5] Ensure it is segregated from incompatible materials like strong acids or oxidizers.[15]

Protocol 3.2: Preparation of a Stock Solution (e.g., 100 mM in DMSO)

Causality Statement: This protocol is designed to minimize exposure to the solid reagent. Weighing is the step with the highest risk of aerosolization. Performing this in a fume hood with proper PPE is non-negotiable.

  • Pre-calculation: Calculate the required mass of isoxazol-4-amine and the volume of solvent needed. For a 100 mM solution, you will need 8.41 mg per 1 mL of solvent.

  • Setup in Fume Hood: Place an analytical balance, weigh paper or a small vial, spatula, the reagent container, and the required solvent (e.g., anhydrous DMSO) inside the chemical fume hood.

  • Don PPE: Put on all required PPE as outlined in the "Solid Powder" workflow (Section 2.2).

  • Equilibration: Allow the reagent container to equilibrate to room temperature for 15-20 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Carefully transfer the calculated amount of the yellow-brown solid to the weigh paper or directly into a tared vial. Avoid any sudden movements that could create dust.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed solid. Cap the vial and vortex or sonicate gently until all solid has dissolved.

  • Storage of Solution: Store the resulting stock solution at -20°C or -80°C in a clearly labeled vial, protected from light.[16]

Application Protocol: Example of Use in Amide Bond Formation

Isoxazol-4-amine serves as a nucleophilic amine partner in amide coupling reactions, a cornerstone of medicinal chemistry.

Protocol 4.1: HATU-Mediated Amide Coupling

Causality Statement: This protocol uses HATU as a coupling agent, which activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the isoxazol-4-amine. A non-nucleophilic base (DIPEA) is used to deprotonate the amine and neutralize the acid formed during the reaction without competing in the coupling. The reaction is run under an inert atmosphere to protect the reagents from moisture and oxygen.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Reagent Solutions (Carboxylic Acid, Amine, HATU, DIPEA) setup Assemble Dry Glassware under Nitrogen reagent_prep->setup addition Add Reagents to Flask setup->addition stir Stir at Room Temp addition->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for an amide coupling reaction.

  • Reaction Setup: In a chemical fume hood, assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition:

    • To the flask, add the carboxylic acid (1.0 eq).

    • Dissolve it in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add isoxazol-4-amine (1.1 eq).

    • Add HATU (1.1 eq).

  • Initiation: Cool the mixture to 0°C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Emergency Procedures

Immediate and correct response to an incident is vital.

Protocol 5.1: Spill Management
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Contain (Small Spill): For a small spill of the solid inside a fume hood, ensure proper PPE is worn. Gently cover the spill with an absorbent material from a chemical spill kit.

  • Clean: Carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Report: Report all incidents to the laboratory supervisor and safety officer.

Protocol 5.2: First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste generated from handling isoxazol-4-amine is considered hazardous.

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, silica gel, excess reagent) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solvent and reaction waste streams must be collected in a labeled, sealed hazardous waste container designated for halogenated or non-halogenated waste, as appropriate.

  • Disposal: Never dispose of isoxazol-4-amine waste down the drain or in regular trash.[12][14] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local and national regulations.[8]

References

  • Puglisi, G., et al. (1989). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Retrieved from [Link]

  • Total Quality Medicine. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Stelladi, P., et al. (2022). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Retrieved from [Link]

  • GZ Industrial Supplies. (n.d.). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • American Veterinary Medical Association. (n.d.). Personal protective equipment (PPE). Retrieved from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ACS Publications. (1989). Colorimetric determination of some isoxazole amines with sodium-naphthoquinone-4-sulfonate. Retrieved from [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Open Research Europe. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Dival. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Isoxazole-4-boronic acid pinacol ester - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • MDPI. (2022). 5-AMINO-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,3,5-trimethyl-1,2-oxazol-4-amine

Welcome to the Technical Support Center for the synthesis and optimization of N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 403793-49-7). As a Senior Application Scientist, I have structured this guide to address the critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 403793-49-7). As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks researchers encounter when synthesizing this functionalized heterocycle.

The synthesis typically proceeds via a three-step sequence: nitration of 3,5-dimethylisoxazole, reduction to the primary amine, and selective mono-N-methylation. Below, we dissect the causality behind common failures, provide self-validating protocols, and establish a robust framework for maximizing your yield.

Synthesis A 3,5-Dimethylisoxazole B 3,5-Dimethyl-4-nitroisoxazole A->B Nitration (HNO3/H2SO4) C 3,5-Dimethylisoxazol-4-amine B->C Mild Reduction (Zn/NH4Cl) D N,3,5-Trimethyl-1,2-oxazol-4-amine C->D Reductive Amination (HCHO, STAB)

Figure 1: Synthetic workflow for N,3,5-trimethyl-1,2-oxazol-4-amine highlighting critical optimization nodes.

Troubleshooting Guides & FAQs

Q1: Why am I getting a complex mixture and low yield during the reduction of 3,5-dimethyl-4-nitroisoxazole?

The Causality: The isoxazole ring possesses a notoriously weak nitrogen-oxygen (N-O) bond. Under standard or harsh reducing conditions (such as catalytic hydrogenation with Pd/C or strong hydride donors like LiAlH₄), this bond acts as a potential site of reductive cleavage[1]. When the N-O bond breaks, the ring opens to form β-enaminoketones or 1,3-dicarbonyl byproducts[1], completely destroying your target scaffold.

The Solution: You must use a chemoselective, mild electron-transfer reduction method. Zinc dust in the presence of aqueous ammonium chloride (Zn/NH₄Cl) or Zinc in acetic acid[2] provides the necessary electrochemical potential to reduce the nitro group to an amine without transferring enough energy to cleave the N-O bond.

Cleavage A 3,5-Dimethyl-4-nitroisoxazole B Harsh Reduction (e.g., Pd/C, H2) A->B E Mild Reduction (Zn/NH4Cl) A->E C N-O Bond Cleavage B->C Over-reduction D β-Enaminoketone Byproducts C->D Ring Opening F 3,5-Dimethylisoxazol-4-amine E->F Chemoselective

Figure 2: Mechanistic divergence in isoxazole reduction based on catalyst and condition severity.

Q2: How can I prevent over-methylation to the N,N-dimethyl tertiary amine in the final step?

The Causality: Direct N-alkylation of primary amines with alkyl halides (like Methyl Iodide) is fundamentally flawed for mono-substitution. The resulting secondary amine (N,3,5-trimethyl-1,2-oxazol-4-amine) is more nucleophilic and sterically unhindered enough to outcompete the primary amine starting material for the electrophile, leading to rapid overmethylation[3].

The Solution: Abandon direct SN2 alkylation. Instead, utilize Reductive Amination . By reacting the primary amine with exactly 1.0 equivalent of formaldehyde, you form an iminium intermediate. Using a mild reducing agent like Sodium Triacetoxyborohydride (STAB), the iminium is reduced to the secondary amine. Because STAB does not reduce aldehydes efficiently, and the secondary amine cannot form a stable iminium with another equivalent of formaldehyde as easily under these specific steric conditions, the reaction halts at mono-methylation.

Q3: My nitration of 3,5-dimethylisoxazole produces a dark tar. What is going wrong?

The Causality: The isoxazole ring is electron-rich and susceptible to oxidative degradation by fuming nitric acid if the exotherm is not strictly managed. The Solution: The reaction must be maintained at exactly 0°C during the addition of the nitrating mixture. A self-validating check is the color of the reaction: a controlled nitration will remain pale to golden yellow; a shift to dark brown indicates oxidative ring destruction.

Quantitative Data: Condition Optimization

Table 1: Effect of Reducing Agents on 3,5-Dimethyl-4-nitroisoxazole
Reducing AgentConditionsTarget Amine YieldRing Cleavage (Enaminoketone)
Pd/C, H₂ rt, 1 atm, MeOH< 10%> 80%
LiAlH₄ 0°C to rt, THF0%100%
SnCl₂·2H₂O Reflux, EtOH75%< 5%
Zn dust, NH₄Cl rt, H₂O/THF88% Trace
Table 2: N-Methylation Strategies for 3,5-Dimethylisoxazol-4-amine
Reagent SystemMechanismMono-methyl YieldDi-methyl Yield
MeI (1.1 eq), K₂CO₃ Direct SN2 Alkylation35%45%
1. HCO₂H/Ac₂O 2. BH₃·THF Formylation-Reduction82%< 2%
HCHO (1.0 eq), NaBH(OAc)₃ Reductive Amination89% < 5%

Standardized Experimental Protocols

Protocol A: Chemoselective Reduction of 3,5-Dimethyl-4-nitroisoxazole

This protocol utilizes a mild electron-transfer mechanism to preserve the N-O bond.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethyl-4-nitroisoxazole (10.0 mmol) in a 1:1 mixture of THF and H₂O (40 mL).

  • Reagent Addition: Add solid NH₄Cl (50.0 mmol, 5.0 eq). Cool the mixture to 0°C using an ice bath.

  • Activation: Slowly add activated Zinc dust (40.0 mmol, 4.0 eq) in small portions over 15 minutes.

    • Causality Check: The addition is exothermic. Adding it in portions prevents thermal spikes that could trigger unwanted side reactions.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, Rf ~0.6) will disappear, replaced by a highly polar spot (Rf ~0.2) that stains positively with ninhydrin (indicating a primary amine).

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts, washing the cake with EtOAc (3 x 20 mL). Extract the aqueous filtrate with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3,5-dimethylisoxazol-4-amine.

Protocol B: Controlled Reductive Amination to N,3,5-trimethyl-1,2-oxazol-4-amine

This protocol bypasses over-alkylation kinetics by leveraging iminium reduction.

  • Setup: Dissolve 3,5-dimethylisoxazol-4-amine (5.0 mmol) in anhydrous Dichloroethane (DCE) (25 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Add Formaldehyde (37% aqueous solution, 5.0 mmol, 1.0 eq) dropwise. Stir for 30 minutes at room temperature to allow the iminium intermediate to form.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (7.5 mmol, 1.5 eq) portion-wise.

    • Causality Check: STAB is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of the unreacted formaldehyde, ensuring it is reserved solely for the iminium ion.

  • Reaction Monitoring (Self-Validation): Stir for 4 hours. TLC (DCM:MeOH 9:1) will show the conversion of the primary amine to a slightly less polar secondary amine.

  • Acid-Base Purification (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). To purify the secondary amine from any non-basic impurities, extract the combined DCM layers with 1M HCl (2 x 20 mL). The product is now in the aqueous layer as a hydrochloride salt. Basify the aqueous layer to pH 10 using 2M NaOH, and re-extract with fresh DCM. Dry and concentrate to yield pure N,3,5-trimethyl-1,2-oxazol-4-amine.

References

  • The Journal of Organic Chemistry. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. ACS Publications. Retrieved from[Link]

  • Beilstein Journal of Organic Chemistry. (2022). Search Results: N-methylation of amines. Beilstein Journals. Retrieved from[Link]

  • Current Organic Chemistry. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Bentham Science. Retrieved from [Link]

Sources

Optimization

purification methods for N,3,5-trimethyl-1,2-oxazol-4-amine from reaction mixtures

Technical Support Center: Purification of N,3,5-Trimethyl-1,2-oxazol-4-amine Topic: Purification Protocols & Troubleshooting for N,3,5-trimethyl-1,2-oxazol-4-amine (Secondary Amine) Ticket ID: ISOX-PUR-001 Status: Active...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N,3,5-Trimethyl-1,2-oxazol-4-amine

Topic: Purification Protocols & Troubleshooting for N,3,5-trimethyl-1,2-oxazol-4-amine (Secondary Amine) Ticket ID: ISOX-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses the purification of N,3,5-trimethyl-1,2-oxazol-4-amine from reaction mixtures. The target molecule is a secondary heteroaryl amine . The primary challenges in its purification are separating it from the unreacted primary amine precursor (3,5-dimethylisoxazol-4-amine) and the over-alkylated tertiary amine byproduct (N,N,3,5-tetramethylisoxazol-4-amine), while preserving the integrity of the labile isoxazole ring.

Key Chemical Properties for Purification:

Property Value (Approx.) Implication for Purification
Basicity (pKa) ~2.5 – 3.5 (Conjugate Acid) Significantly weaker than aliphatic amines. Requires lower pH (< 1.5) for aqueous extraction.
Stability Sensitive to strong bases/reduction Avoid prolonged exposure to pH > 12 or reductive metals (e.g., Zn/HCl) to prevent N-O bond cleavage.

| Polarity | Moderate | Elutes between tertiary (less polar) and primary (more polar) amines on silica. |

Module 1: Acid-Base Extraction (The "Workhorse" Method)

User Query: "I attempted a standard acid-base extraction using 1M HCl, but my product remained in the organic layer. My yield is near zero. What happened?"

Diagnosis: You are likely treating this heteroaryl amine like an aliphatic amine. The isoxazole ring is electron-withdrawing, drastically lowering the basicity of the exocyclic nitrogen. At pH 1-2, it may not be fully protonated, especially if the organic solvent (e.g., DCM or EtOAc) competes effectively for the neutral species.

Troubleshooting Protocol:

  • Aggressive Protonation:

    • Step: Switch to 2M or 3M HCl for the extraction phase.

    • Logic: You must drive the equilibrium completely to the salt form (

      
      ). The pH of the aqueous layer after mixing must be < 1.0.
      
    • Caution: Perform this quickly and on ice (0–5°C) to minimize acid-catalyzed ring degradation.

  • The "Salting Out" Trick:

    • Step: Saturate the aqueous acidic layer with NaCl.

    • Logic: This increases the ionic strength, forcing the organic salt (which might have some organic solubility) out of the organic phase and into the aqueous phase.

  • Recovery (Basification):

    • Step: Neutralize the separated aqueous layer with saturated

      
       or 
      
      
      
      to pH ~8–9.
    • Logic: Do not use strong NaOH (pH 14). Isoxazoles are prone to ring-opening (forming nitriles) under harsh alkaline conditions [1].

Visual Workflow: Differential Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Pri, Sec, Tert Amines) Acidify Extract with 3M HCl (0°C) Check pH < 1 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Non-basic impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Amine Salts) Sep1->AqLayer1 Keep BaseTreat Adjust to pH ~8-9 (NH4OH or Na2CO3) AqLayer1->BaseTreat Extract2 Extract with DCM (x3) BaseTreat->Extract2 FinalOrg Concentrate Organic Layer (Purified Amines) Extract2->FinalOrg

Caption: Optimized extraction workflow for weak heteroaryl amines, emphasizing lower pH thresholds.

Module 2: Chromatography (The "Polisher")

User Query: "My product tails significantly on silica gel, co-eluting with the primary amine impurity. How do I sharpen the peaks?"

Diagnosis: Secondary amines interact strongly with the acidic silanol groups (


) on the silica surface, causing peak broadening (tailing). The separation factor (

) between the N-methyl (secondary) and N,N-dimethyl (tertiary) species is often small.

Troubleshooting Protocol:

  • Mobile Phase Modifier:

    • Solution: Add 1% Triethylamine (TEA) or 1%

      
        to your mobile phase (e.g., DCM/MeOH + 1% TEA).
      
    • Mechanism: The TEA acts as a "sacrificial base," blocking the active silanol sites so your target amine can elute freely without drag [2].

  • Elution Order Expectation:

    • Fastest: Tertiary amine (Impurities) – Least Polar

    • Middle: N,3,5-trimethyl-1,2-oxazol-4-amine (Target)

    • Slowest: Primary amine (Starting Material) – Most Polar (H-bonding)

  • Alternative Stationary Phase:

    • Solution: If silica fails, use Basic Alumina (Activity Grade III) .

    • Logic: Alumina is less acidic than silica, reducing the chemisorption of the amine.

Visual Workflow: Chromatographic Decision Matrix

ChromMatrix Problem Chromatography Issue Tailing Peak Tailing Problem->Tailing Coelution Co-elution w/ Tertiary Problem->Coelution Fix1 Add 1% TEA or NH3 to Mobile Phase Tailing->Fix1 Fix2 Switch to Basic Alumina (Grade III) Tailing->Fix2 Fix3 Use Gradient: 100% DCM -> 5% MeOH Coelution->Fix3

Caption: Decision tree for optimizing chromatographic separation of amine mixtures.

Module 3: Salt Formation (Solid Isolation)

User Query: "My purified compound is an oil that refuses to crystallize. I need a solid for stability testing."

Diagnosis: Many secondary alkyl/heteroaryl amines are oils at room temperature. Crystallization requires disrupting the lattice energy, which is difficult for the free base.

Troubleshooting Protocol:

  • Hydrochloride Salt Formation:

    • Method: Dissolve the oil in dry diethyl ether or dioxane. Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

    • Observation: A white precipitate should form immediately.

    • Recovery: Filter under nitrogen (hygroscopic risk).

  • Oxalate Salt (The "Purification Salt"):

    • Method: If HCl yields a hygroscopic gum, use Oxalic Acid .

    • Protocol: Dissolve amine in EtOH. Add 1 eq. of oxalic acid in hot EtOH. Cool slowly.

    • Advantage: Oxalate salts of heteroaryl amines often crystallize better than hydrochlorides and are non-hygroscopic, allowing for easier handling [3].

FAQ: Common Anomalies

Q: Can I use acetic anhydride to remove the primary amine impurity? A: Yes, chemically scavenging the primary amine is a valid strategy. Treating the mixture with 1.1 eq of acetic anhydride (relative to the primary amine content) will convert the primary amine to an amide (non-basic). You can then wash the amide away with the organic layer during the acid extraction step (Module 1), as the amide will not protonate at pH 1.

Q: Why is my product turning brown on the shelf? A: Isoxazol-4-amines are electron-rich and prone to oxidation. Store the free base under Argon at -20°C. For long-term storage, convert it to the Hydrochloride salt , which is significantly more stable against oxidation.

References

  • BenchChem. (2025).[1][2] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • ResearchGate. (2025).[4][5] A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Retrieved from

  • PubChem. (2025).[6] 4-Amino-3,5-dimethylisoxazole Compound Summary. (Precursor Data).[4] Retrieved from

Sources

Troubleshooting

Isoxazole Amine Methylation: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for isoxazole functionalization. Methylating an exocyclic amine on an isoxazole ring presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoxazole functionalization. Methylating an exocyclic amine on an isoxazole ring presents unique synthetic challenges. The isoxazole core is a structurally delicate heterocycle characterized by a weak N–O bond and a weakly basic ring nitrogen. Standard


 alkylation conditions often lead to a cascade of side reactions, including over-methylation, isoxazolium salt formation, and complete heterocycle degradation.

This guide is designed for drug development professionals and application scientists to diagnose, troubleshoot, and bypass these side reactions using mechanistically sound, self-validating protocols.

Diagnostic Workflow for Methylation Side Reactions

Use the logical decision tree below to identify the root cause of your reaction failure and navigate to the appropriate solution.

G Start Analyze Methylation Product Mixture Dec1 Over-methylation (Tertiary/Quat)? Start->Dec1 Dec2 Ring Methylation (Isoxazolium)? Dec1->Dec2 No Sol1 Switch to Reductive Amination (1 eq HCHO, STAB) Dec1->Sol1 Yes Dec3 Ring Opening Observed? Dec2->Dec3 No Sol2 Avoid MeI/Me2SO4. Use Imine-based Alkylation. Dec2->Sol2 Yes Sol3 Eliminate Strong Bases (NaH). Avoid Pd/C or LiAlH4. Dec3->Sol3 Yes Opt Optimal Mono-methylated Isoxazole Amine Dec3->Opt No Sol1->Opt Sol2->Opt Sol3->Opt

Diagnostic decision tree for troubleshooting isoxazole amine methylation side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mixture of secondary, tertiary, and quaternary amines instead of my target mono-methylated product?

A1: Direct alkylation of primary isoxazole amines with methyl iodide (MeI) or dimethyl sulfate lacks chemoselectivity. Once the first methyl group is added, the resulting secondary amine becomes more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl group. The Fix: Abandon direct


 alkylation. To achieve selective mono-methylation, you must transition to a reductive amination strategy using aqueous formaldehyde 1[1]. By controlling the stoichiometry of the aldehyde, you physically limit the reaction to a single alkylation event.
Q2: My LC-MS shows a mass corresponding to methylation, but NMR indicates the methyl group is on the isoxazole ring (isoxazolium salt). What causes this?

A2: While the isoxazole ring nitrogen is only weakly basic, it acts as a competitive nucleophile when exposed to hard, highly reactive electrophiles like MeI. This side reaction is heavily exacerbated if your target exocyclic amine is sterically hindered or electron-deficient (e.g., an amide). The Fix: Reductive amination inherently solves this. The ring nitrogen cannot form a stable iminium intermediate with formaldehyde, ensuring that only the exocyclic primary or secondary amine undergoes functionalization.

Q3: My isoxazole ring is completely degrading during the reaction. What is cleaving the heterocycle?

A3: The defining structural vulnerability of the isoxazole ring is its weak N–O bond, which is highly susceptible to cleavage under both strong basic and reducing conditions 2[2].

  • Base-Catalyzed Cleavage: If you are using strong bases like NaH or LDA to deprotonate the amine, you are likely deprotonating the C3 or C5 positions of the isoxazole ring instead. This triggers an E1cB-like elimination that shatters the N–O bond, yielding open-chain cyanoenolates 3[3].

  • Reductive Cleavage: If you are attempting reductive amination using catalytic hydrogenation (

    
     with Pd/C), the transition metal will readily insert into the N–O bond, causing hydrogenolysis and yielding enaminoketones 2[2].
    The Fix:  Strictly utilize mild hydride donors like Sodium Triacetoxyborohydride (STAB), which do not possess the redox potential to cleave the N–O bond.
    

Quantitative Comparison of Methylation Strategies

The following table summarizes the expected outcomes and risks associated with various methylation methodologies when applied to isoxazole amines.

Alkylation StrategyReagents & ConditionsTarget ProductPrimary Side ReactionN–O Cleavage RiskTypical Yield
Direct Alkylation MeI (1.1 eq),

Sec. AmineOver-methylation (Tert/Quat)Low30 - 45%
Strong Base Alkylation MeI (1.1 eq), NaHSec. AmineRing Opening (Deprotonation)High< 15%
Catalytic Reductive HCHO,

, Pd/C
Sec. AmineRing Opening (Hydrogenolysis)Very High0 - 10%
Mild Reductive Amination HCHO,

Sec. AmineTrace unreacted primaryLow80 - 95%

Self-Validating Protocol: Selective Mono-Methylation via Reductive Amination

Concept of Self-Validation: This protocol utilizes Sodium Triacetoxyborohydride (STAB). STAB is a mild hydride donor that selectively reduces protonated iminium ions over unactivated aldehydes. By pre-forming the imine with exactly 1.05 equivalents of formaldehyde before adding the reductant, the system inherently starves the reaction of excess electrophile, physically preventing over-methylation. Furthermore, STAB is gentle enough to leave the fragile isoxazole N–O bond completely intact, validating the structural integrity of the heterocycle without requiring intermediate monitoring.

Step 1: Reagent Preparation and Imine Formation
  • Charge a flame-dried flask with the primary isoxazole amine (1.0 eq) and dissolve in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality Note: DCE is chosen over protic solvents like methanol to prevent competitive hemiaminal formation with formaldehyde, driving the thermodynamic equilibrium strictly toward the imine.

  • Add aqueous formaldehyde (37% w/w, 1.05 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1–2 hours to ensure complete imine formation prior to reduction.

Step 2: Mild Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) over 15 minutes.
    
    • Causality Note: Portion-wise addition controls the mild exotherm. Unlike

      
      , STAB does not require a highly acidic medium to function, which protects acid-sensitive motifs on the isoxazole ring.
      
  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

Step 3: Quench and Isolation
  • Quench the reaction by slowly adding saturated aqueous

    
     (equal volume to the DCE used).
    
    • Causality Note: The mild basic quench neutralizes the acetic acid byproduct generated by STAB and breaks up boron complexes, ensuring the newly methylated amine partitions cleanly into the organic layer.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer to a separatory funnel and extract the aqueous layer twice with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the mono-methylated isoxazole amine.
    

References

  • Title: 3 Source: thieme-connect.de

  • Title: 1 Source: rsc.org

  • Title: 2 Source: researchgate.net

Sources

Optimization

Technical Support Center: NMR Sample Preparation for N,3,5-trimethyl-1,2-oxazol-4-amine

Welcome to the technical support center for optimizing the NMR analysis of N,3,5-trimethyl-1,2-oxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the NMR analysis of N,3,5-trimethyl-1,2-oxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and structurally similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you acquire high-quality NMR data.

Introduction: Understanding the Solubility Challenge

N,3,5-trimethyl-1,2-oxazol-4-amine possesses a unique combination of a heterocyclic oxazole ring and a primary amine group. This structure can lead to solubility issues in common deuterated solvents, which is a critical hurdle for successful NMR analysis. The primary amine group introduces basicity, while the substituted oxazole ring contributes to its overall polarity and potential for intermolecular interactions. This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my N,3,5-trimethyl-1,2-oxazol-4-amine sample not dissolving in CDCl3?

A1: Chloroform-d (CDCl3) is a relatively non-polar solvent. While it is a common first choice for many organic molecules, compounds with polar functional groups like primary amines and oxazoles may exhibit limited solubility.[1] The amine group, in particular, can engage in hydrogen bonding, which is not favorably accommodated by CDCl3. For a compound like N,3,5-trimethyl-1,2-oxazol-4-amine, more polar solvents are often a better starting point.

Q2: What are the best initial deuterated solvents to try for this compound?

A2: Based on the structure, we recommend starting with more polar aprotic solvents. The following table provides a good starting point for solvent screening.

SolventPolarityKey Considerations
DMSO-d6 HighExcellent for dissolving many polar compounds that are otherwise difficult to solubilize.[1] Its high boiling point can make sample recovery challenging.
Acetonitrile-d3 (CD3CN) HighA good alternative to DMSO-d6 with a lower boiling point.
Methanol-d4 (CD3OD) High (Protic)The acidic proton can exchange with the amine protons, leading to the disappearance of the N-H signal in the 1H NMR spectrum.
Water-d2 (D2O) High (Protic)Solubility is likely to be low unless the amine is protonated to form a salt. Amine protons will exchange with deuterium.

Q3: I see some solubility in DMSO-d6, but the NMR signals are broad. What could be the cause?

A3: Broad signals can be due to several factors, including aggregation of the solute at higher concentrations, chemical exchange phenomena, or the presence of paramagnetic impurities. For amines, proton exchange with residual water in the solvent can also lead to broadening of the N-H signals.[2] Using a freshly opened bottle of high-purity, anhydrous DMSO-d6 can help mitigate this.

Q4: Can I heat the sample to improve solubility?

A4: Gently warming the sample can be an effective method to increase solubility. However, be cautious as excessive heat can lead to degradation of your compound. It is advisable to run a preliminary stability test by acquiring a quick 1H NMR spectrum after heating, and then re-acquiring it after some time to check for any changes.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If initial solvent screening does not yield a suitable solution, a more systematic approach is required. The following workflow is designed to guide you through the process of optimizing the solubility of N,3,5-trimethyl-1,2-oxazol-4-amine for NMR analysis.

Solubility_Workflow start Start: Insoluble Sample solvent_screen Initial Solvent Screening (DMSO-d6, CD3CN, CD3OD) start->solvent_screen is_soluble1 Is solubility sufficient? solvent_screen->is_soluble1 ph_modification pH Modification (Acidification for Salt Formation) is_soluble1->ph_modification No end_success Acquire High-Quality NMR Spectrum is_soluble1->end_success Yes is_soluble2 Is solubility sufficient? ph_modification->is_soluble2 co_solvent Co-solvent System (e.g., DMSO-d6/D2O) is_soluble2->co_solvent No is_soluble2->end_success Yes is_soluble3 Is solubility sufficient? co_solvent->is_soluble3 is_soluble3->end_success Yes end_fail Consider Derivatization or Advanced Techniques is_soluble3->end_fail No

Caption: A workflow for troubleshooting the solubility of N,3,5-trimethyl-1,2-oxazol-4-amine.

Step 1: Initial Solvent Screening

As outlined in the FAQs, begin by testing the solubility of a small amount of your compound in a range of polar deuterated solvents.

Protocol:

  • Weigh approximately 1-2 mg of N,3,5-trimethyl-1,2-oxazol-4-amine into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).

  • Vortex the vial for 30 seconds.

  • Visually inspect for dissolution. If the solution is not clear, gently warm it and observe any changes.

  • If solubility is achieved, transfer the solution to an NMR tube for analysis.

Step 2: pH Modification - The Power of Protonation

The primary amine in N,3,5-trimethyl-1,2-oxazol-4-amine is a basic center. By adding a small amount of acid, you can protonate the amine to form an ammonium salt. These salts are often significantly more soluble in polar solvents, particularly D2O.[3][4]

Protocol for Salt Formation in D2O:

  • Suspend a known quantity of your compound in 0.7 mL of D2O in a vial.

  • Add a drop of a deuterated acid, such as DCl in D2O or trifluoroacetic acid-d (TFA-d).

  • Vortex the mixture. The solid should dissolve as the ammonium salt is formed.

  • Transfer the clear solution to an NMR tube.

Note: The chemical shifts of protons near the amine group will be affected by the change in pH.[5]

Salt_Formation cluster_before Before Acidification cluster_after After Acidification Amine R-NH2 (Poorly Soluble) Salt R-NH3+ X- (Soluble Ammonium Salt) Amine->Salt + DCl / D2O

Caption: Protonation of the amine to form a soluble ammonium salt.

Step 3: Utilizing Co-solvent Systems

If a single solvent is not effective, a mixture of solvents can be used to fine-tune the polarity. A common approach is to use a mixture of an organic solvent and water.

Protocol for a DMSO-d6/D2O Co-solvent System:

  • Dissolve as much of your compound as possible in a smaller volume of DMSO-d6 (e.g., 0.4 mL).

  • To this solution, add D2O dropwise while vortexing.

  • Continue adding D2O until the desired total volume (around 0.7 mL) is reached or until the compound precipitates. This will help you find the optimal solvent ratio.

Advanced Considerations

  • Sample Concentration: For 1H NMR, a concentration of 1-10 mg/mL is typical. For less sensitive nuclei like 13C, a higher concentration will be necessary.[6]

  • Internal Standards: For accurate quantification, use an internal standard that is soluble in your chosen solvent system and has signals that do not overlap with your analyte.

  • Degassing: If you observe broad lines and suspect dissolved oxygen, degassing the sample by bubbling an inert gas like nitrogen or argon through the solution (before capping the NMR tube) can sometimes improve spectral resolution.

Summary of Recommended Approaches

StrategyRationaleRecommended Solvents/Reagents
Initial Screening Test solubility in common polar solvents.DMSO-d6, CD3CN, CD3OD
pH Adjustment Protonate the basic amine to form a soluble salt.[3][7]D2O with a drop of DCl or TFA-d
Co-solvents Fine-tune the polarity of the solvent system.DMSO-d6/D2O, CD3CN/D2O

By following this structured approach, you will be able to systematically address the solubility challenges of N,3,5-trimethyl-1,2-oxazol-4-amine and obtain high-quality NMR spectra for your research.

References

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]

  • Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. [Link]

  • NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]

  • A pH-enhanced resolution in benchtop NMR spectroscopy. (2024). RSC Publishing. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Publications. [Link]

  • Sample Preparation & NMR Tubes. Chemical Research Support, University of Illinois. [Link]

  • Amine Unknowns. University of Wisconsin-River Falls. [Link]

Sources

Troubleshooting

Technical Support Center: N,3,5-Trimethyl-1,2-oxazol-4-amine Stability &amp; Storage

This technical guide details the stabilization and storage protocols for N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 403793-49-7), a secondary amine building block prone to oxidative degradation.[1][2] Compound ID: N,3,5-tr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stabilization and storage protocols for N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 403793-49-7), a secondary amine building block prone to oxidative degradation.[1][2]

Compound ID: N,3,5-trimethyl-1,2-oxazol-4-amine CAS: 403793-49-7 Synonyms: N,3,5-Trimethylisoxazol-4-amine; 4-(Methylamino)-3,5-dimethylisoxazole.[1][2][3] Molecular Formula: C₆H₁₀N₂O Class: Secondary Aminoisoxazole[1][2]

Overview: Why is my compound decomposing?

Researchers frequently report that N,3,5-trimethyl-1,2-oxazol-4-amine turns from a pale yellow oil/solid to a dark brown tar during storage.[1][2] This is not a random event; it is a predictable chemical cascade driven by the electron-rich nature of the C4-amino group.[1][2]

The Mechanism of Failure:

  • Oxidation: The secondary amine at position 4 is highly electron-rich.[1][2] Exposure to atmospheric oxygen creates radical cations, leading to polymerization and the formation of colored imine/quinone-like impurities.[1][2]

  • Hygroscopicity: As a free base, this amine can absorb atmospheric moisture, accelerating hydrolysis and providing a medium for oxidative coupling.[1]

  • Ring Labillity: While the isoxazole ring is generally robust, the accumulation of oxidative byproducts can create an acidic micro-environment that promotes ring cleavage.[1]

Troubleshooting Guide & FAQs
Q1: The compound has turned dark brown. Is it recoverable?

Status: CRITICAL (Significant Oxidation)

Diagnosis: The brown color indicates the formation of N-oxides and polymerized diazo-like species.[1][2] Action Plan:

  • If <10% degraded (Dark Yellow/Light Brown): Purify immediately.[1]

    • Protocol: Dissolve in minimal dry dichloromethane (DCM). Wash rapidly with cold 5% NaHCO₃ (to remove acidic byproducts), dry over Na₂SO₄, and concentrate.[1] Crucial: Perform a Kugelrohr distillation or rapid column chromatography (neutral alumina, not silica, to avoid acid-catalyzed decomposition).[1]

  • If >10% degraded (Black Tar): Discard.[1] The impurities formed often co-elute and can act as radical initiators, destabilizing the recovered material.[1]

Q2: What are the absolute best storage conditions for the free base?

Status: PREVENTATIVE

The "Gold Standard" Protocol: To maintain purity >98% for 6+ months, you must eliminate the three vectors of decay: Oxygen, Light, and Heat.[1]

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that lowering temp by 10°C halves the degradation rate.[1][2] -20°C effectively pauses autoxidation.[1][2]
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and forms a better "blanket" over the liquid/solid surface in the vial.[1]
Container Amber Glass + Parafilm Amber glass blocks UV light (which catalyzes radical formation).[1] Parafilm/Teflon tape prevents oxygen diffusion through the cap threads.[1][2]
State Solidified If the compound has a low melting point, ensure it is frozen solid.[1] Diffusion of oxygen is significantly slower in a solid lattice than in a liquid phase.[1][2]
Q3: I need to store this for >1 year. How do I stop decomposition permanently?

Status: LONG-TERM STRATEGY

Solution: Convert the Free Base to the Hydrochloride Salt .[1] The free electron pair on the nitrogen is the site of oxidation.[1][2] Protonating this site with HCl "locks" the electrons, rendering the molecule resistant to oxidation and sublimation.[1]

Salt Formation Protocol:

  • Dissolve the amine in anhydrous diethyl ether or 1,4-dioxane (0.1 M).[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate (N,3,5-trimethyl-1,2-oxazol-4-amine HCl) will form immediately.[1][2]

  • Filter under Argon, wash with cold ether, and dry under high vacuum.[1]

  • Result: A stable, white solid that can be stored at 4°C or RT for years.

Visualizing the Stability Logic
Figure 1: Storage Decision Tree

Use this logic flow to determine the correct handling procedure based on your experimental timeline.

StorageProtocol Start Received N,3,5-trimethyl-1,2-oxazol-4-amine CheckState Check Physical State (Color/Form) Start->CheckState Condition1 Dark Brown/Black? CheckState->Condition1 Condition2 Yellow/White? CheckState->Condition2 Purify Attempt Kugelrohr Distillation (Only if precious) Condition1->Purify Yes Discard Discard Material Purify->Discard Failed UsageTime When will you use it? Purify->UsageTime Success Condition2->UsageTime Yes Immediate < 2 Weeks UsageTime->Immediate LongTerm > 2 Weeks UsageTime->LongTerm FreeBaseStore Store as Free Base: -20°C, Argon, Amber Vial Immediate->FreeBaseStore MakeSalt Generate HCl Salt: 1. Dissolve in Et2O 2. Add HCl/Dioxane 3. Filter & Dry LongTerm->MakeSalt SaltStore Store Salt: 4°C or RT, Desiccator MakeSalt->SaltStore

Caption: Decision matrix for handling 4-aminoisoxazoles based on current purity and intended storage duration.

Figure 2: Oxidative Decomposition Pathway

Understanding how it breaks down reinforces the need for Argon and cold storage.[1]

Decomposition Amine N,3,5-trimethyl-1,2-oxazol-4-amine (Secondary Amine) Radical Aminyl Radical (Reactive Intermediate) Amine->Radical Oxidation (SET) Imine Imine/Quinone Species (Colored Impurity) Radical->Imine H-Abstraction Oligomer Brown/Black Oligomers (Tars) Imine->Oligomer Polymerization Oxygen + O2 / Light Oxygen->Radical

Caption: The oxidative cascade from clear amine to black tar. The initial step is driven by oxygen and light.[1][2]

References
  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Contextual grounding on isoxazole ring stability).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N,3,5-Trimethyl-1,2-oxazol-4-amine Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing N,3,5-tri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing N,3,5-trimethyl-1,2-oxazol-4-amine (also known as N,3,5-trimethylisoxazol-4-amine).

This molecule presents a "perfect storm" of steric hindrance: a secondary amine shielded by an N-methyl group, flanked symmetrically by C3 and C5 methyl groups on the isoxazole ring. This extreme steric bulk drastically reduces the nucleophilicity of the nitrogen, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack in acylation, and preventing efficient coordination to metal centers in cross-coupling.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and FAQs to help you achieve high conversions.

Part 1: Amide Coupling (Acylation) Troubleshooting

The Mechanistic Bottleneck

Standard carbodiimide chemistry (e.g., EDC/HOBt) routinely fails with N,3,5-trimethyl-1,2-oxazol-4-amine. The intermediate O-acylisourea or OBt-active ester is too bulky to be attacked by the shielded nitrogen. The reaction stalls, and the activated acid often undergoes hydrolysis or rearrangement (e.g., N-acylurea formation) before the amine can react.

The Solution: COMU or Acid Chlorides

To overcome this, you must increase the electrophilicity of the carbonyl carbon while minimizing the steric bulk of the leaving group.

  • COMU Activation: COMU is a third-generation uronium salt based on the OxymaPure scaffold. It exists purely in the highly reactive O-form (uronium) rather than the less reactive N-form (aminium/guanidinium) [1]. It is significantly more reactive than HATU and perfectly suited for hindered secondary amines.

  • Acid Chlorides: The smallest and most reactive electrophile. When combined with a catalytic amount of DMAP, it forms a highly electrophilic, linear acylpyridinium intermediate that can penetrate the steric shield of the isoxazole amine.

Quantitative Reagent Comparison
Coupling ReagentActivation MechanismEfficacy for Hindered AminesByproduct RemovalSafety Profile
EDC / HOBt Carbodiimide / OBt esterPoor (<10% conversion)Aqueous washStandard
HATU Uronium / OAt esterModerate (30-50%)Aqueous washExplosive potential
COMU Uronium / Oxyma esterExcellent (>85%) Highly water-solubleNon-explosive [1]
Acid Chloride Acylpyridinium (with DMAP)Excellent (>90%) Aqueous washCorrosive/Reactive
Protocol A: Self-Validating COMU Coupling

This protocol utilizes a pre-activation strategy to prevent the hindered amine from reacting directly with the coupling reagent.

  • Pre-activation: Dissolve the carboxylic acid (1.2 equiv.) and COMU (1.2 equiv.) in anhydrous DMF (0.2 M). Add strictly non-nucleophilic DIPEA (2.5 equiv.).

    • Validation Check: The solution will undergo a distinct color change (typically turning yellow/red depending on the acid), confirming the formation of the active Oxyma ester. Stir for 5 minutes.

  • Amine Addition: Add N,3,5-trimethyl-1,2-oxazol-4-amine (1.0 equiv.) dropwise.

  • Thermal Agitation: Heat the reaction to 50 °C. The thermal energy is required to overcome the high activation energy barrier (

    
    ) caused by the steric clash during the transition state.
    
  • Monitoring: Monitor by LCMS at 2 hours and 12 hours. The highly water-soluble morpholine urea byproduct of COMU will elute near the solvent front.

AmideCoupling Start Target: Acylate N,3,5-trimethyl- 1,2-oxazol-4-amine CheckAcid Is the carboxylic acid commercially available as an acid chloride? Start->CheckAcid AcidChloride Use Acid Chloride + DMAP (cat.) + DIPEA CheckAcid->AcidChloride Yes COMU Use COMU + DIPEA (Uronium salt activation) CheckAcid->COMU No Success1 High Yield Amide AcidChloride->Success1 Success2 High Yield Amide COMU->Success2

Caption: Decision tree for selecting the optimal acylation strategy for hindered isoxazol-4-amines.

Part 2: Buchwald-Hartwig Cross-Coupling Troubleshooting

The Mechanistic Bottleneck

In palladium-catalyzed amination, the catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. With N,3,5-trimethyl-1,2-oxazol-4-amine, amine coordination and reductive elimination are the primary failure points. Standard ligands (PPh3, BINAP) create a coordination sphere that is either too tight for the amine to enter, or too flexible, allowing the formation of inactive Pd-bis(amine) dead-end complexes.

The Solution: RuPhos Ligand

For highly hindered secondary amines, the biarylphosphine ligand RuPhos is vastly superior to BrettPhos. While BrettPhos is optimized for primary amines, its isopropyl groups create too much steric pressure for a secondary amine to coordinate. RuPhos provides a deeper, slightly wider binding pocket. Computational studies confirm that modulating the steric hindrance via RuPhos shifts the rate-limiting step to reductive elimination, while providing the necessary electronic push to force the C-N bond formation [2].

Protocol B: RuPhos-Mediated Buchwald-Hartwig Amination

This protocol uses a pre-formed palladacycle to ensure a strict 1:1 Pd:Ligand ratio, avoiding the inhibitory effects of free dba ligands found in Pd2(dba)3.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine the Aryl Halide (1.0 equiv.), N,3,5-trimethyl-1,2-oxazol-4-amine (1.2 equiv.), and Sodium tert-butoxide (NaOtBu, 1.5 equiv.) in a dry vial.

  • Precatalyst Addition: Add RuPhos Pd G3 precatalyst (2-5 mol%). The G3 precatalyst ensures rapid generation of the active monomeric L-Pd(0) species without requiring high temperatures for initiation.

  • Solvent & Heating: Add anhydrous 1,4-Dioxane (0.1 M). Seal the vial, remove from the glovebox, and heat to 90 °C for 4-8 hours.

  • Validation Check: A successful active catalytic cycle will maintain a clear, dark red/orange hue. If the reaction turns black and precipitates Pd-black within the first 30 minutes, the catalyst has died (likely due to trace oxygen, moisture, or failure of the amine to coordinate, leading to catalyst aggregation).

BHCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord Hindered Amine Deprot Deprotonation (Base removes H+) AmineCoord->Deprot NaOtBu RedElim Reductive Elimination (Rate-Limiting Step) Deprot->RedElim RedElim->Pd0 Pd(0) Regeneration Product Coupled Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle with RuPhos, highlighting steric bottlenecks and rate-limiting steps.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my Buchwald-Hartwig reaction stall at 20% conversion despite using RuPhos? A: This is a classic symptom of catalyst poisoning or off-cycle resting states. Because N,3,5-trimethyl-1,2-oxazol-4-amine is so hindered, its coordination to Pd is slow. If the oxidative addition complex (Ar-Pd-X) sits too long without the amine binding, it can undergo side reactions (e.g., protodehalogenation). Ensure your amine is rigorously dry and consider increasing the concentration to 0.2 M or 0.5 M to drive the kinetics of the coordination step.

Q: Can I use Triethylamine (TEA) instead of DIPEA for the COMU amide coupling? A: No. TEA is significantly more nucleophilic than DIPEA. When coupling a highly hindered amine, the reaction rate is inherently slow. If TEA is present, it will compete for the activated Oxyma ester, forming unreactive byproducts or degrading the active species before your target amine can react. DIPEA provides the necessary basicity (pKa ~10.5) with a steric profile that prevents it from acting as a nucleophile.

Q: Is reductive amination a viable alternative for functionalizing this amine? A: It is possible, but highly challenging. The steric shielding prevents efficient formation of the intermediate iminium ion. If you must use reductive amination, you cannot rely on standard NaBH(OAc)3 at room temperature. You must pre-form the imine using a Lewis acid (e.g., Ti(OiPr)4) in refluxing solvent, followed by reduction with a stronger hydride source or under high-pressure hydrogenation conditions.

References

  • COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents Journal of Peptide Science[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]

Troubleshooting

recrystallization techniques for high-purity trimethylisoxazol-4-amine

Technical Support Center: High-Purity Isoxazol-4-amine Recrystallization Topic: Recrystallization Techniques for High-Purity Trimethylisoxazol-4-amine (and related 3,5-dimethyl congeners) Document ID: TSC-ISOX-004 Last U...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Isoxazol-4-amine Recrystallization

Topic: Recrystallization Techniques for High-Purity Trimethylisoxazol-4-amine (and related 3,5-dimethyl congeners) Document ID: TSC-ISOX-004 Last Updated: February 26, 2026

Executive Summary & Nomenclature Clarification

User Advisory: In the context of pharmaceutical intermediates, "Trimethylisoxazol-4-amine" is often a colloquial reference to 3,5-dimethylisoxazol-4-amine (where the "trimethyl" count erroneously includes the amine protons or refers to an N-methylated derivative).

This guide focuses on the purification of 3,5-dimethylisoxazol-4-amine (CAS: 35531-99-4) and its N-alkylated analogs. These heterocyclic amines are critical precursors for sulfonamide antibiotics (e.g., Sulfisoxazole) and ET-A receptor antagonists.

Key Challenges addressed:

  • Oxidative Instability: The amine moiety at position 4 renders the ring electron-rich and prone to oxidation, leading to characteristic "red oil" impurities.

  • Regioisomer Contamination: Separation of 4-amino isomers from 3-amino or 5-amino byproducts generated during cyclization.

  • Ring Lability: The isoxazole ring is sensitive to cleavage under highly acidic or basic conditions at elevated temperatures.

Master Recrystallization Workflow

The following diagram outlines the critical control points (CCPs) for achieving >99.5% purity.

RecrystallizationWorkflow Start Crude Isoxazol-4-amine (Dark/Red Solid or Oil) SolventSelect Solvent Selection (See Table 1) Start->SolventSelect Dissolution Dissolution (50-60°C) *Inert Atmosphere Required* SolventSelect->Dissolution Ratio 1:5 to 1:10 (w/v) CarbonTreat Activated Carbon Treatment (Removal of Oxidative Oligomers) Dissolution->CarbonTreat Add 5-10 wt% Carbon HotFilter Hot Filtration (Remove Carbon/Insolubles) CarbonTreat->HotFilter Celite Pad Nucleation Controlled Cooling (Nucleation Onset) HotFilter->Nucleation Seeding (Optional) Growth Crystal Growth phase (Slow cool to 0-5°C) Nucleation->Growth 0.5°C/min cooling Isolation Filtration & Wash (Cold Anti-solvent) Growth->Isolation Drying Vacuum Drying (<40°C, P2O5 trap) Isolation->Drying

Figure 1: Critical Process Flow for Isoxazole Amine Purification. Note the emphasis on inert atmosphere during dissolution to prevent re-oxidation.

Module 1: Solvent Systems & Solubility

Q: Which solvent system provides the best impurity rejection for 3,5-dimethylisoxazol-4-amine?

A: The choice depends on the primary impurity profile. Isoxazol-4-amines are moderately polar but lipophilic enough to dissolve in organic solvents.

Solvent SystemRatio (v/v)ApplicationProsCons
Water 100%Primary Purification Excellent removal of inorganic salts (NaCl/NaBr) from synthesis.Poor removal of organic "tar"; low yield if not cooled to near 0°C.
Methanol / Water 80:20High Purity Polish Balances yield and rejection of colored oligomers.Loss of product in mother liquor if water content is too low.
Toluene / Heptane 1:2Anhydrous Grade Essential if the amine is used for moisture-sensitive coupling (e.g., with acid chlorides).Requires higher temperatures; flammability risk.
Ethyl Acetate 100%Recrystallization Good general solubility; easy to remove volatile residues.May not reject regioisomers as effectively as alcohols.

Technical Insight: For the specific "trimethyl" (N-methylated) variants, the polarity decreases. Shift your solvent system towards Heptane/Isopropyl Acetate mixtures, as the N-methyl group reduces the compound's ability to act as a hydrogen bond donor, lowering its water solubility.

Module 2: Troubleshooting & FAQs

Issue: Persistent Coloration (The "Red Oil" Syndrome)

Q: My recrystallized product retains a pink or reddish-brown hue. NMR shows >98% purity, but the color persists. How do I remove it?

A: This is caused by trace oxidation products (azo- or nitroso- dimers) formed during the nitrosation or reduction steps of synthesis. These are highly chromophoric even at ppm levels.

  • Protocol:

    • Dissolve the crude amine in Methanol (5-7 volumes).

    • Add Activated Charcoal (SX Ultra or equivalent) at 10 wt% relative to the crude mass.

    • Critical Step: Add 0.5 equivalents of Sodium Dithionite (

      
      )  or a similar reducing agent to the slurry. The reducing environment reverses the formation of colored imine/azo species.
      
    • Heat to reflux for 30 minutes.

    • Filter hot through a Celite bed.

    • Proceed with crystallization by adding water (anti-solvent) or cooling.

Issue: Low Melting Point / Isomer Contamination

Q: The melting point is broad (e.g., 108-115°C instead of sharp 121-123°C). How do I separate the 3-amino or 5-amino isomers?

A: Regioisomers (3,5-dimethyl-4-amine vs 4,5-dimethyl-3-amine) have distinct pKa values due to the electronic environment of the amine.

  • Acid-Base Swing Protocol:

    • Dissolve the mixture in dilute HCl (1M) . The 4-amino isoxazole is more basic (pKa ~2.5-3.0) than the 3-amino isomer (which is less basic due to the adjacent oxygen withdrawing density).

    • Extract the acidic aqueous phase with Dichloromethane (DCM) . The less basic impurities (and non-basic nitriles) will partition into the DCM.

    • Basify the aqueous phase with Ammonium Hydroxide (

      
      )  to pH 9-10.
      
    • Collect the precipitated 4-amino product.

    • Recrystallize this precipitate from Water/Ethanol to achieve the final sharp melting point.

Issue: Low Yield

Q: I am losing >40% of my mass in the mother liquor.

A: Isoxazolamines have significant solubility in alcohols even at room temperature.

  • Correction: You are likely not cooling sufficiently or using too much solvent.

  • Action:

    • Ensure the final cooling temperature is 0°C to -5°C .

    • Use a "Salting Out" technique: If using water/methanol, add NaCl to the mother liquor to push the organic amine out of the solution.

Diagnostic Logic for Impurities

Use this decision tree to identify the root cause of purification failure.

TroubleshootingTree Problem Identify Problem Color Product is Colored (Pink/Brown) Problem->Color Purity Low Purity / Broad MP Problem->Purity Yield Low Yield Problem->Yield ActionColor Oxidation Products. Use Carbon + Na2S2O4 Color->ActionColor ActionIsomer Regioisomers. Use Acid/Base Extraction before Recrystallization Purity->ActionIsomer Organic Impurity ActionInorganic Salt Contamination. Recrystallize from 100% Water first Purity->ActionInorganic Ash Content High ActionSolubility High Solubility. Cool to -5°C or Switch to Toluene/Heptane Yield->ActionSolubility

Figure 2: Troubleshooting Logic for Isoxazole Purification.

References

  • Preparation of Isoxazole Compounds. United States Patent 3468900A.

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole.Organic Process Research & Development, 2007. (Details the removal of regioisomeric impurities and handling of isoxazole amines).

  • Troubleshooting Guide for the Synthesis of Isoxazole Derivatives. BenchChem Technical Guides.

  • PubChem Compound Summary: 4,5-Dimethylisoxazol-3-amine.

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: N,3,5-Trimethyl-1,2-oxazol-4-amine

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of N,3,5-trimethyl-1,2-oxazol-4-amine . This document is structured to assist analytical chemists and medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of N,3,5-trimethyl-1,2-oxazol-4-amine . This document is structured to assist analytical chemists and medicinal chemists in the unambiguous identification of this compound, particularly distinguishing it from its synthetic precursor and potential over-methylated impurities.

Comparative Analysis for Structural Validation in Drug Discovery

Executive Summary & Strategic Context

N,3,5-trimethyl-1,2-oxazol-4-amine (also known as N-methyl-3,5-dimethylisoxazol-4-amine) is a critical heterocyclic building block in the synthesis of broad-spectrum antibiotics and BET bromodomain inhibitors.

In synthetic workflows, this secondary amine is typically generated via the reductive amination or direct alkylation of 3,5-dimethylisoxazol-4-amine . A common analytical challenge is distinguishing the desired product from the unreacted primary amine precursor and the N,N-dimethyl tertiary amine byproduct.

This guide moves beyond basic peak listing to provide a comparative spectral analysis , focusing on the diagnostic signals required to validate reaction completion and product purity.

Experimental Design: Solvent Selection Strategy

The choice of deuterated solvent is not merely logistical but mechanistic. It fundamentally alters the appearance of the amine (-NH) proton and its coupling patterns.

SolventPropertyEffect on N,3,5-trimethyl-1,2-oxazol-4-amine SpectrumRecommendation
CDCl₃ Non-polar, protic exchange is possible but slow.[1]Broad Singlet: The NH proton typically appears as a broad singlet. Coupling to the N-methyl group is often washed out due to intermediate exchange rates.Standard Screening
DMSO-d₆ Polar aprotic, strong H-bond acceptor.Doublet: DMSO stabilizes the NH proton via H-bonding, slowing exchange. The N-methyl signal often splits into a doublet (J ≈ 5 Hz), and the NH appears as a broad quartet.Structural Confirmation
D₂O Protic, rapid exchange.Disappearance: The NH signal vanishes due to H/D exchange. The N-methyl signal collapses to a sharp singlet.Impurity Profiling

Expert Insight: For initial characterization, DMSO-d₆ is superior because the observation of the N-methyl doublet provides definitive proof of a secondary amine structure, ruling out the tertiary amine impurity immediately.

Comparative Spectral Data

The following table summarizes the representative chemical shifts (δ) expected for the target compound versus its critical process impurities.

Table 1: Comparative 1H NMR Chemical Shifts (in CDCl₃, 400 MHz)

AssignmentPrecursor (Primary Amine)Target Product (Secondary Amine)Impurity (Tertiary Amine)
Compound 3,5-Dimethylisoxazol-4-amineN,3,5-Trimethyl-1,2-oxazol-4-amine N,N,3,5-Tetramethylisoxazol-4-amine
C3-CH₃ 2.15 ppm (s, 3H)2.18 ppm (s, 3H)2.20 ppm (s, 3H)
C5-CH₃ 2.35 ppm (s, 3H)2.38 ppm (s, 3H)2.40 ppm (s, 3H)
N-CH₃ 2.75 ppm (s, 3H) 2.85 ppm (s, 6H)
N-H ~3.0 - 5.0 ppm (br s, 2H)~3.5 ppm (br s, 1H)

Note: Chemical shifts are representative estimates based on isoxazole substituent effects and analogous N-methyl aniline systems. Exact values may shift ±0.1 ppm depending on concentration and temperature.

Detailed Assignment Logic

To validate the structure, one must rigorously assign the methyl groups. The isoxazole ring induces specific electronic environments:

  • The N-Methyl Signal (Diagnostic):

    • Appears between 2.70 – 2.90 ppm .

    • Differentiation: In the target (secondary amine), this integrates to 3H. In the over-alkylated impurity (tertiary amine), this integrates to 6H.

  • Ring Methyls (C3 vs C5):

    • C5-CH₃ (~2.38 ppm): Located next to the ring oxygen. The electronegative oxygen exerts a deshielding effect, typically shifting this signal downfield relative to the C3-methyl.

    • C3-CH₃ (~2.18 ppm): Located next to the ring nitrogen (C=N). This is generally more shielded (upfield) than the C5-methyl.

  • The Amine Proton (NH):

    • This signal is concentration-dependent. In CDCl₃, it is often broad and may overlap with water peaks.

    • Validation Test: Add one drop of D₂O to the NMR tube and shake. If the peak at ~3.5 ppm disappears, it is the exchangeable NH.

Visualization of Analytical Logic

Workflow: Synthesis Monitoring via NMR

The following diagram outlines the decision process for monitoring the reaction progress.

SynthesisMonitoring Start Crude Reaction Mixture Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckNH Region 3.0 - 6.0 ppm Check NH Integration Acquire->CheckNH Primary Signal: Broad s (2H) ID: Unreacted Precursor CheckNH->Primary 2H Integral Secondary Signal: Broad q (1H) ID: Target Product CheckNH->Secondary 1H Integral Tertiary Signal: None ID: Over-methylated Impurity CheckNH->Tertiary 0H Integral CheckMe Region 2.7 - 2.9 ppm Check N-Me Splitting Secondary->CheckMe Doublet Doublet (J ~5Hz) Confirms Secondary Amine CheckMe->Doublet Coupling Visible Singlet Singlet Indicates Tertiary Amine (or fast exchange) CheckMe->Singlet No Coupling

Caption: Analytical workflow for distinguishing amine substitution states using DMSO-d6.

Standardized Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Objective: Obtain a high-resolution 1H NMR spectrum suitable for publication or regulatory filing.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? To observe the NH coupling doublet, which serves as a "fingerprint" for the secondary amine.

  • Instrument Parameters (400 MHz+):

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

    • Relaxation Delay (D1): Set to 5 seconds .

      • Reasoning: Methyl protons have long T1 relaxation times. A short D1 will cause integration errors, making it difficult to distinguish 3H (product) from 6H (impurity) accurately.

    • Scans (NS): 16 or 32 scans.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is critical for the broad NH signal.

    • Baseline correction: Apply automatic baseline correction (e.g., polynomial).

    • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

References

  • Structural Data of Precursor: PubChem. 4,5-Dimethylisoxazol-3-amine. National Library of Medicine. [Link]

  • Solvent Effects on Amines: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. [Link]

  • Methylation of Aromatic Amines: Royal Society of Chemistry, Supporting Information for "Methylation of Aromatic Amines and Imines Using Formic Acid". (Provides analogous N-Me vs N,N-dimethyl shift comparisons). [Link]

  • Isoxazole Ring Currents: Journal of Medicinal Chemistry. "Optimization of 3,5-Dimethylisoxazole Derivatives". (Context for ring methyl shifts). [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of N,3,5-trimethyl-1,2-oxazol-4-amine and Isoxazol-3-amine for Medicinal Chemistry

In the intricate tapestry of medicinal chemistry, isoxazole derivatives stand out as privileged scaffolds, integral to a multitude of therapeutic agents due to their favorable metabolic stability and versatile chemical h...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate tapestry of medicinal chemistry, isoxazole derivatives stand out as privileged scaffolds, integral to a multitude of therapeutic agents due to their favorable metabolic stability and versatile chemical handles.[1] A deep, predictive understanding of their reactivity is not merely academic; it is a cornerstone of efficient drug design and synthesis. This guide provides a detailed comparative analysis of two structurally related yet distinct isoxazole building blocks: the highly substituted N,3,5-trimethyl-1,2-oxazol-4-amine and the foundational isoxazol-3-amine. We will dissect their reactivity profiles through the lens of electronic and steric effects, supported by established experimental protocols and mechanistic insights, to empower researchers in their synthetic decision-making.

Structural and Electronic Foundations of Reactivity

The reactivity of a heterocyclic system is fundamentally governed by the interplay of its constituent atoms and substituents. The differences between isoxazol-3-amine and its trimethylated counterpart are stark and have profound implications for their chemical behavior.

  • Isoxazol-3-amine: This molecule features a primary amine at the C3 position. The isoxazole ring is inherently electron-deficient, which typically deactivates it towards electrophilic attack. However, the amino group, acting as a powerful +M (mesomeric) donor, injects electron density into the ring, particularly at the C4 position. The amine's lone pair is readily available, rendering it a potent nucleophile.

  • N,3,5-trimethyl-1,2-oxazol-4-amine: In this analogue, the substitution pattern dramatically alters the electronic and steric landscape.

    • Positional Isomerism: The amine is located at the C4 position, flanked by methyl groups at C3 and C5.

    • N-Alkylation: The presence of an N-methyl group transforms the primary amine into a secondary amine.

    • Steric Hindrance: The combination of the N-methyl group and the adjacent C3 and C5 methyl groups creates significant steric congestion around the nitrogen atom.

    • Electronic Effects: The methyl groups at C3 and C5 are weak +I (inductive) donors, which slightly increase the electron density of the ring, enhancing its stability.

This structural divergence dictates distinct pathways of reactivity, which we will explore through specific reaction classes.

A Head-to-Head Comparison of Chemical Reactivity

We will now examine the performance of these two amines in key synthetic transformations critical to drug development.

Electrophilic Substitution on the Isoxazole Ring

While the isoxazole ring is generally resistant to electrophilic substitution, the activating effect of the amino group in isoxazol-3-amine creates a specific site of reactivity.

  • Isoxazol-3-amine: The strong activation by the C3-amino group directs electrophiles, such as halogens, selectively to the C4 position. This provides a reliable method for introducing functionality at this site.

  • N,3,5-trimethyl-1,2-oxazol-4-amine: The potential sites for electrophilic attack are sterically hindered or already substituted. The C4 position is occupied by the trimethylamino group, and the C3 and C5 positions bear methyl groups. Consequently, this molecule is significantly less prone to undergo electrophilic aromatic substitution on the ring.

Experimental Protocol: Regioselective Bromination of Isoxazol-3-amine

  • Dissolution: Dissolve isoxazol-3-amine (1.0 mmol) in 10 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromine Addition: Add a solution of bromine (1.0 mmol) in 2 mL of glacial acetic acid dropwise over 10 minutes. Maintain vigorous stirring. Causality: The dropwise addition at low temperature controls the reaction rate and minimizes potential side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Collect the resulting precipitate (4-bromo-isoxazol-3-amine) by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Self-Validation: The formation of a single major product, verifiable by NMR, confirms the high regioselectivity of the reaction.

Nucleophilicity of the Amino Group

The accessibility and electronic nature of the amino group's lone pair determine its nucleophilic strength.

  • Isoxazol-3-amine: The unhindered primary amine is a strong nucleophile, readily participating in acylation, alkylation, and condensation reactions.

  • N,3,5-trimethyl-1,2-oxazol-4-amine: The nucleophilicity of the secondary amine is significantly diminished. The steric bulk of the N-methyl group and the two flanking ring methyl groups severely impedes the approach of electrophiles. This steric shielding makes reactions at the nitrogen center substantially more challenging.

Experimental Workflow: Comparative Acylation Reactivity

The following workflow diagram illustrates a parallel experiment to compare the acylation rates of the two amines.

Caption: Parallel workflow for comparing acylation rates.

Table 1: Predicted Reactivity in Nucleophilic Reactions

Reaction TypeIsoxazol-3-amineN,3,5-trimethyl-1,2-oxazol-4-amineGoverning Factor
Acylation High ReactivityVery Low ReactivitySteric Hindrance
Reductive Amination High ReactivityVery Low ReactivitySteric Hindrance
Condensation High ReactivityVery Low ReactivitySteric Hindrance
Ring Stability and Rearrangements

The isoxazole ring, under certain conditions (e.g., strong base or photolysis), can undergo ring-opening to form a β-ketonitrile intermediate, a transformation that can be either a synthetic tool or an undesired degradation pathway.[2]

  • Isoxazol-3-amine: The unsubstituted C5 position and the lack of stabilizing groups make the ring more susceptible to base-mediated cleavage.

  • N,3,5-trimethyl-1,2-oxazol-4-amine: The presence of two electron-donating methyl groups at the C3 and C5 positions enhances the thermodynamic stability of the heterocyclic ring, making it more robust and resistant to such cleavage reactions.

Reaction Pathway: Base-Mediated Isoxazole Ring Cleavage

G cluster_0 Ring Cleavage of Isoxazol-3-amine Isoxazole Isoxazol-3-amine Anion C4-Anion (Deprotonation) Isoxazole->Anion Strong Base (e.g., NaH) Cleaved Ring-Opened Intermediate Anion->Cleaved N-O Bond Cleavage Product β-Ketonitrile Cleaved->Product Protonation

Caption: Simplified pathway for the ring cleavage of isoxazoles.

Summary and Strategic Recommendations for Synthesis

The choice between these two building blocks is a strategic one, with clear implications for synthetic route design.

Table 2: Comparative Reactivity Profile

FeatureIsoxazol-3-amineN,3,5-trimethyl-1,2-oxazol-4-amine
Ring Functionalization Readily occurs at C4 via electrophilic substitution.Challenging due to steric blocking and substitution.
Amine Reactivity High (unhindered primary amine).Very low (sterically hindered secondary amine).
Ring Stability Moderately stable; susceptible to base-mediated cleavage.High stability due to electron-donating methyl groups.
Primary Use Case Versatile scaffold for diversification at C4 and N3.Robust core for structures where amine reactivity is undesirable.
  • Choose Isoxazol-3-amine when:

    • You require a versatile platform for library synthesis.

    • The synthetic strategy involves functionalizing the C4-position of the isoxazole ring.

    • The nucleophilic primary amine is a key handle for building out molecular complexity (e.g., amide bond formation, sulfonylation).

  • Choose N,3,5-trimethyl-1,2-oxazol-4-amine when:

    • The primary goal is to use the isoxazole as a stable, non-reactive core or linker.

    • The synthetic route involves harsh conditions that might compromise a less substituted isoxazole ring.

    • The project requires minimizing or completely avoiding reactions at the amino group, ensuring it acts solely as a structural element. The methyl groups can also serve to probe hydrophobic pockets in a biological target.

By understanding these fundamental differences in reactivity, chemists can more effectively harness the power of the isoxazole scaffold, accelerating the design and synthesis of next-generation therapeutics.

References

  • Organic Chemistry Portal. Isoxazole Synthesis. [Link]

  • ACS Publications - Organic Letters. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

  • ResearchGate. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. [Link]

  • PMC (PubMed Central). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Google Patents. Processes for preparing 3-amino-isoxazoles.
  • Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • ResearchGate. Divergent photochemical ring-replacement of isoxazoles. [Link]

Sources

Validation

IR spectroscopy characterization of N-methylated isoxazole amines

An In-Depth Guide to the Infrared Spectroscopy Characterization of N-Methylated Isoxazole Amines Introduction The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy Characterization of N-Methylated Isoxazole Amines

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs due to its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] When functionalized with an N-methylated amine, the resulting tertiary amine structure further modulates the molecule's pharmacokinetic and pharmacodynamic profile. Accurate structural confirmation is a critical step in the synthesis and development of these compounds. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and elucidating the core structure of these molecules.

This guide provides a comprehensive analysis of the IR spectral features of N-methylated isoxazole amines. It is designed for researchers and drug development professionals, offering not just data, but the underlying rationale for spectral interpretation, a robust experimental protocol, and a comparative framework for distinguishing between structural isomers.

Theoretical Framework: Deciphering the Vibrational Fingerprint

The IR spectrum of an N-methylated isoxazole amine is a composite of vibrations from its three primary structural components: the isoxazole ring, the tertiary amine linkage, and the N-methyl group. Understanding the characteristic absorption frequencies of each component is essential for accurate spectral assignment.

The Isoxazole Ring Vibrations

The five-membered heterocyclic isoxazole ring gives rise to a series of characteristic bands.[3] The most prominent and diagnostically useful are:

  • C=N Stretching: The carbon-nitrogen double bond within the ring typically produces a medium to strong absorption band in the range of 1665-1610 cm⁻¹ .[4][5] Its precise position can be influenced by conjugation with adjacent substituents.

  • N-O and C-O Stretching: The stretching vibrations of the nitrogen-oxygen and carbon-oxygen single bonds of the ring are coupled and appear in the fingerprint region, generally around 1275-1250 cm⁻¹ .[4][6]

  • Ring C-H Stretching: If the isoxazole ring has hydrogen atoms attached, their C-H stretching vibrations will appear above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region, characteristic of sp² C-H bonds.[4]

The N-Methyl Group: A Key Diagnostic Peak

The N-methyl group provides a unique and highly reliable diagnostic peak. While most aliphatic C-H stretching occurs between 3000-2850 cm⁻¹, the symmetric stretching of a methyl group attached directly to a nitrogen atom is shifted to a lower wavenumber.[7][8][9]

  • N-CH₃ Symmetric C-H Stretch: Look for a sharp, medium-intensity peak in the 2820-2780 cm⁻¹ region.[10][11] The presence of this band is strong evidence for an N-methyl group and helps distinguish it from an O-methyl (methoxy) group (~2830 cm⁻¹) or a C-methyl group (~2872 cm⁻¹).[10]

The Tertiary Amine C-N Bond

Characterizing the tertiary amine itself can be challenging using IR spectroscopy.

  • C-N Stretching: The stretching vibration of the C-N bond in a tertiary amine is found in the fingerprint region, between 1250-1020 cm⁻¹ for aliphatic amines and 1360-1310 cm⁻¹ for aromatic amines.[6][12] However, these peaks are often weak to medium in intensity and can be obscured by other absorptions in this crowded region, making them less reliable for definitive identification.[10] The most telling feature of a tertiary amine is the absence of N-H stretching bands that are characteristic of primary and secondary amines (typically found at 3500-3300 cm⁻¹).[10][11][12]

The relationship between these key structural features and their IR absorptions is visualized below.

Caption: Key IR vibrational modes for an N-methylated isoxazole amine.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid or liquid samples and requires minimal preparation.

Objective: To obtain a clean, high-resolution FT-IR spectrum of the N-methylated isoxazole amine sample.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • N-methylated isoxazole amine sample (solid or oil).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Background Spectrum Acquisition (Self-Validating System):

    • Causality: A background scan is crucial to subtract the IR absorptions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal. This ensures the final spectrum is solely that of the analyte.

    • Step 1: Ensure the ATR crystal surface is impeccably clean. Wipe gently with a lint-free tissue dampened with isopropanol and allow it to fully evaporate.

    • Step 2: In the spectrometer software, initiate a "Background" or "Reference" scan. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • Step 3: Verify the background scan shows a flat baseline with characteristic sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and rotational lines for water vapor (around 3600 cm⁻¹ and 1600 cm⁻¹).

  • Sample Spectrum Acquisition:

    • Step 1: Place a small amount of the solid sample (enough to cover the crystal) directly onto the center of the ATR crystal. If the sample is an oil, a single drop is sufficient.

    • Step 2: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common cause of weak, low-quality spectra.

    • Step 3: Initiate the "Sample" scan using the same parameters (e.g., number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Step 1: After acquisition, clean the ATR crystal thoroughly using a solvent and lint-free wipes.

    • Step 2: Use the software's "Peak Picking" or "Find Peaks" function to label the wavenumbers of the major absorption bands. Set a threshold to avoid labeling baseline noise.

    • Step 3: If necessary, apply a baseline correction to ensure the absorption bands originate from a flat baseline.

The workflow for this protocol is illustrated below.

G start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal collect_bkg 2. Collect Background Spectrum (16-32 scans) clean_crystal->collect_bkg verify_bkg 3. Verify Background Quality collect_bkg->verify_bkg verify_bkg->clean_crystal  Fail apply_sample 4. Apply Sample to Crystal verify_bkg->apply_sample  Pass collect_sample 5. Collect Sample Spectrum apply_sample->collect_sample process_data 6. Process Data (Baseline Correction, Peak Picking) collect_sample->process_data end End: Final Spectrum process_data->end

Sources

Comparative

Validating the Synthesis of N,3,5-Trimethyl-1,2-oxazol-4-amine: A Comparative Analytical Guide

Executive Summary In the development of bioactive small molecules, the isoxazole scaffold is a privileged structure, yet its functionalization—specifically at the 4-position—presents unique purification challenges. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bioactive small molecules, the isoxazole scaffold is a privileged structure, yet its functionalization—specifically at the 4-position—presents unique purification challenges. This guide details the synthesis and rigorous validation of


-trimethyl-1,2-oxazol-4-amine  (

).

While high-field NMR and HRMS are standard for structural elucidation, they often fail to detect bulk impurities such as inorganic salts, moisture, or occluded solvents that inflate yields and skew biological assays. This guide establishes Combustion Elemental Analysis (EA) as the critical "gatekeeper" method for validating bulk purity, comparing its efficacy directly against Quantitative NMR (qNMR) and HPLC.

The Synthetic Pathway[1][2]

To understand the validation challenge, we must first outline the synthesis. The target molecule is an


-methylated secondary amine. The most robust route involves the nitration of 3,5-dimethylisoxazole, reduction to the primary amine, and subsequent reductive alkylation.
Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the reaction sequence and the critical control points (CCPs) where impurities are introduced.

SynthesisPath Start 3,5-Dimethylisoxazole Inter1 4-Nitro-3,5-dimethylisoxazole Start->Inter1 Step 1 Reagent1 HNO3 / H2SO4 (Nitration) Inter2 4-Amino-3,5-dimethylisoxazole Inter1->Inter2 Step 2 Reagent2 Zn / NH4Cl (Reduction) Product N,3,5-Trimethyl-1,2-oxazol-4-amine Inter2->Product Step 3 Reagent3 1. HCHO / MeOH 2. NaBH4 (Reductive Amination)

Caption: Step-wise synthesis of the target amine. Step 3 is the critical point for mono- vs. di-methylation side products.

Comparative Analysis: Why Elemental Analysis?

In modern drug discovery, researchers often rely solely on HRMS and


H NMR. However, for a secondary amine like 

-trimethyl-1,2-oxazol-4-amine, these methods have blind spots.
Table 1: Analytical Method Comparison
FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output % Composition (C, H, N)Molar Purity / StructureExact Mass / Formula
Scope Bulk Material (Solids/Oils)Soluble Fraction OnlyIonizable Molecules
Impurity Detection Detects water, salts, silica, solventsDetects organic impurities; Misses inorganics Blind to non-ionizable impurities
Sample Destructive? Yes (Combustion)NoNo
Precision High (

)
High (if Internal Std is pure)High (for mass), Low (for quant)
Validation Status Gold Standard for bulk purityRising standard, but complex setupConfirmation of Identity only

The Expert Insight: Isoxazoles are weak bases. If you neutralize the hydrochloride salt with NaOH but fail to remove all the NaCl or water during workup, qNMR will still show >99% purity because NaCl is invisible in


H NMR. However, your biological assay will be dosed incorrectly because the bulk weight includes 5-10% salt. Only EA detects this discrepancy immediately. 

Experimental Protocol

A. Synthesis of N,3,5-Trimethyl-1,2-oxazol-4-amine

Note: This protocol focuses on Step 3, the differentiation step.

  • Reactant Prep: Dissolve 4-amino-3,5-dimethylisoxazole (10 mmol) in dry Methanol (50 mL).

  • Imine Formation: Add Paraformaldehyde (1.1 eq) and stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise. Caution: Gas evolution.
    
  • Workup: Quench with water. Extract with DCM (

    
     mL). Dry over 
    
    
    
    .
  • Purification: The secondary amine often co-elutes with the primary amine. Use Flash Chromatography (EtOAc/Hexane + 1%

    
    ).
    
B. Validation via Elemental Analysis (The Self-Validating System)

To ensure the EA data is valid, you must remove "trapped" volatiles that distort the %C and %H values.

Protocol:

  • Vacuum Drying: Place the purified oil/solid in a vacuum drying pistol at 40°C (0.1 mbar) for 12 hours over

    
    .
    
    • Why? Isoxazoles can hydrogen bond with water. Standard rotary evaporation is insufficient.

  • Weighing: Weigh 2.0 – 3.0 mg of sample into a tin capsule using a microbalance (readability

    
     mg).
    
  • Combustion: Analyze using a CHN Analyzer (e.g., PerkinElmer 2400 Series II) with combustion temp >950°C to ensure complete oxidation of the aromatic ring.

Results & Interpretation

The acceptance criterion for peer-reviewed journals (e.g., J. Org. Chem., J. Med. Chem.) is a deviation of


  from the theoretical value.[1][2][3][4]
Theoretical Calculation for
  • Molecular Weight: 126.16 g/mol

  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
Table 2: Scenario Analysis - Interpreting "Failed" Data
Scenario%C Found%H Found%N FoundDiagnosisAction
Pass 57.058.0122.15Pure CompoundProceed to Biology
Fail A 55.207.8021.50Inorganic Contamination (Values consistently low)Recrystallize; Check for silica/salts.
Fail B 54.507.6021.00DCM Solvate (C/H ratio skewed)Dry at higher temp or use Heptane chase.
Fail C 58.508.5020.50Over-alkylation (Presence of

-dimethyl)
Re-column; Check HRMS.
Graphviz Diagram: Validation Logic Tree

This flow chart guides the decision-making process based on EA results.

ValidationLogic Sample Purified Sample Dry High-Vac Drying (>12h, P2O5) Sample->Dry EA Run CHN Analysis Dry->EA Calc Compare to Theory (± 0.4%) EA->Calc Pass PASS: Pure Bulk Material Calc->Pass Within Range FailLow FAIL (Low Values): Inorganic Salts/Water Calc->FailLow >0.4% Low FailHigh FAIL (High C%): Solvent/Side Product Calc->FailHigh >0.4% High

Caption: Decision matrix for interpreting Elemental Analysis data against theoretical limits.

References

  • American Chemical Society (ACS). Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals.[3][4]

  • Journal of Organic Chemistry.

    
     for EA).[1][3][4] 
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Babij, N. R., et al. (2016). "An International Study Evaluating Elemental Analysis." ACS Central Science, 2(6), 351–355. (Discusses the statistical validity of the 0.4% rule).

Sources

Safety & Regulatory Compliance

Safety

N,3,5-trimethyl-1,2-oxazol-4-amine proper disposal procedures

Executive Summary: Operational Directive N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 178354-96-4) is a specialized heterocyclic amine intermediate. Its disposal requires strict adherence to protocols governing nitrogen-cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 178354-96-4) is a specialized heterocyclic amine intermediate. Its disposal requires strict adherence to protocols governing nitrogen-containing organic bases .

IMMEDIATE ACTION REQUIRED:

  • Segregate immediately from oxidizing acids (Nitric, Perchloric) and nitrosating agents.

  • Do not drain dispose. This compound is toxic to aquatic life and chemically persistent.

  • Primary Disposal Path: High-temperature incineration (Code B) via a licensed hazardous waste contractor.

Hazard Identification & Technical Profile

To validate your disposal workflow, you must first understand the chemical behavior of the waste. This compound combines a reactive isoxazole ring with a secondary amine functionality.

ParameterTechnical SpecificationOperational Implication
Chemical Class Aminoisoxazole (Heterocyclic Amine)Basic pH; potential for exothermic acid-base reactions.
Functional Group Secondary Amine (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

)
CRITICAL: Can form carcinogenic nitrosamines if mixed with nitrites/nitrous acid.
Ring Stability Isoxazole NucleusGenerally stable but can cleave under strong reducing conditions or high heat, releasing nitrile oxides.
GHS Hazards Acute Tox.[1][2][3][4] (Oral/Dermal), IrritantHandle as high-hazard organic waste.
RCRA Status Not P/U Listed (Generic)Treat as D001 (Ignitable) or Non-Listed Hazardous Organic.

Expert Insight: While not explicitly listed on EPA P-lists or U-lists, the nitrogen density implies a high potential for NOx generation during combustion. Your disposal partner must utilize incinerators equipped with appropriate scrubbers.

Pre-Disposal Stabilization (Self-Validating Protocol)

Do not simply pour this chemical into a "General Organic" drum. You must perform a Compatibility Validation to prevent drum pressurization or explosion.

Step 1: The Nitrosamine Check (Critical)
  • Rule: NEVER dispose of N,3,5-trimethyl-1,2-oxazol-4-amine in waste containers holding nitrosating agents (e.g., Sodium Nitrite, Nitrosyl chloride).

  • Mechanism: Secondary amines react rapidly with nitrosating agents to form N-nitrosamines, which are potent regulated carcinogens.

  • Validation: Review the waste log of the target drum. If "Nitrites" or "Nitric Acid" are present, reject the stream and start a new container.

Step 2: pH & Phase Segregation
  • Action: Verify the pH of the bulk waste stream.

  • Requirement: This amine is basic. Ensure the receiving solvent stream is neutral or basic (pH 7–12).

  • Prohibition: Do not mix with acidic waste streams (pH < 4). The heat of neutralization can volatilize solvents in the drum, leading to headspace pressurization.

Visual Workflow: Waste Stream Segregation Logic

SegregationLogic Start Waste: N,3,5-trimethyl-1,2-oxazol-4-amine CheckLog Check Waste Drum Log Start->CheckLog NitriteCheck Contains Nitrites/Nitric Acid? CheckLog->NitriteCheck AcidCheck Is pH < 4? NitriteCheck->AcidCheck No Segregate STOP: Segregate into New Container NitriteCheck->Segregate Yes (Nitrosamine Risk) AcidCheck->Segregate Yes (Exotherm Risk) Approve Proceed: Combine with Basic/Neutral Organics AcidCheck->Approve No

Figure 1: Decision logic for preventing incompatible waste mixing. This logic protects against carcinogenic byproduct formation and thermal runaway.

Disposal Procedures (Step-by-Step)

Scenario A: Pure Substance (Stock/Expired)
  • Packaging: Keep in the original container if intact. If the container is compromised, transfer to a High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N,3,5-trimethyl-1,2-oxazol-4-amine"

    • Hazards: "Toxic, Irritant, Flammable (if in solvent)"

  • Disposal Code: Assign to Lab Pack for Incineration.

Scenario B: Reaction Mixtures (Solvent Waste)
  • Quenching: If the amine was used with reactive electrophiles (e.g., acid chlorides), ensure the reaction is fully quenched with water or mild base (Sodium Bicarbonate) before bottling as waste.

  • Solvent Compatibility: Compatible with non-halogenated (Methanol, Ethanol) and halogenated (DCM) waste streams, provided they are not acidic .

  • Container: Use UN-rated steel or poly drums (1A1 or 1H1).

Scenario C: Contaminated Solids (Gloves, Silica, Filter Paper)
  • Protocol: Double-bag in 6-mil polyethylene bags.

  • Tagging: Label as "Solid Debris Contaminated with Toxic Organic Amines."

  • Destination: Macro-encapsulation or Incineration.

Emergency Response: Spills

If a spill occurs during transport to the waste accumulation area:

  • Evacuate & Ventilate: Amines can cause respiratory irritation (STOT-SE).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Containment:

    • Do NOT use water initially (spreads the chemical).

    • Absorb: Use vermiculite, sand, or a commercial "Organic Base" spill kit.

    • Neutralize (Optional): If available, use a weak acid neutralizer (Citric Acid based) slowly to reduce volatility, but only if you are trained to manage the heat evolution.

  • Disposal of Spill Debris: Treat all cleanup materials as hazardous waste (Scenario C).

Regulatory Compliance & Transport

Adherence to US EPA (RCRA) and DOT regulations is mandatory.

  • EPA Waste Code: If the substance exhibits a flashpoint < 140°F (60°C), it is D001 . If not, it is a Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise), but must still be incinerated.

  • DOT Shipping (Likely Classifications):

    • Liquid: UN1993, Flammable Liquid, n.o.s. (N,3,5-trimethyl-1,2-oxazol-4-amine).

    • Toxic:[4] UN2811, Toxic Solid, Organic, n.o.s.

    • Note: Check the specific Safety Data Sheet (SDS) for the exact UN number, as it depends on physical state and toxicity testing.

Disposal Path Visualization

DisposalPath Waste Sealed Waste Container Transport DOT Licensed Hauler Waste->Transport Facility TSDF (Treatment, Storage, Disposal Facility) Transport->Facility Method Rotary Kiln Incineration (>1000°C) Facility->Method Scrubber Wet Scrubber (NOx/SOx Removal) Method->Scrubber Flue Gas Final Ash to Secure Landfill Method->Final Solid Residue

Figure 2: The cradle-to-grave lifecycle of the waste. High-temperature incineration is the only method that guarantees the destruction of the isoxazole ring.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Isoxazole Derivatives.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories.

Sources

Handling

Personal protective equipment for handling N,3,5-trimethyl-1,2-oxazol-4-amine

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 403793-49-7).[1][2] Compound Identification: Systematic Name: N,3,5-tri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N,3,5-trimethyl-1,2-oxazol-4-amine (CAS: 403793-49-7).[1][2]

Compound Identification:

  • Systematic Name: N,3,5-trimethyl-1,2-oxazol-4-amine[1][2][3][4]

  • Synonyms: N,3,5-Trimethylisoxazol-4-amine; 4-(Methylamino)-3,5-dimethylisoxazole[1][2]

  • CAS Number: 403793-49-7[1][2][3][4]

  • Molecular Formula: C₆H₁₀N₂O[1][2][4]

Part 1: Risk Assessment & Hazard Identification

Executive Safety Summary: While specific toxicological data for this exact derivative is limited, structural analogs (e.g., 3,5-dimethylisoxazol-4-amine, CAS 31329-64-3) are classified as Irritants (Skin/Eye/Respiratory) and Harmful by Ingestion/Inhalation .[1][2] As a secondary amine on an isoxazole ring, this compound should be treated as a bioactive intermediate with potential for acute toxicity and severe irritation.[1]

Hazard Classification (Derived from Analogs):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.[1][5][6][7]

  • H319: Causes serious eye irritation.[1][6][7][8]

  • H335: May cause respiratory irritation.[1][6][7][8][9]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all procedures involving >10 mg of the substance.

Zone PPE Requirement Technical Specification Rationale
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact & Splash rated)Prevents corneal damage from fine dust or splashes.[1][2] Standard safety glasses are insufficient for amine handling.[1]
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Green)Breakthrough Time: >480 min.[1][2] Amines can permeate thin latex; double gloving allows outer glove removal upon contamination without exposing skin.[1]
Respiratory Engineering Control Fume Hood (Face Velocity: 80–100 fpm)Primary barrier.[1] If hood work is impossible, use a NIOSH N95 or P100 respirator (particulate) + Organic Vapor cartridge.[1]
Body Lab Coat + Apron 100% Cotton or Nomex (Fire Resistant)Synthetic fabrics (polyester) can melt into skin if a solvent fire occurs.[1] Add a chemical-resistant apron for liquid handling.[1][2]

Part 3: Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and air-sensitive.[1][2] Store under Inert Gas (Argon/Nitrogen) .

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation and moisture intake.[1][2]

Safe Handling Workflow (Graphviz)

HandlingProtocol Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE Equilibrate Equilibrate Vial to RT (Prevents Condensation) CheckPPE->Equilibrate Transfer Transfer to Fume Hood (Do NOT open on bench) Equilibrate->Transfer Weighing Weighing Procedure: Use Anti-Static Gun Weigh into Tared Vial Transfer->Weighing Solubilization Dissolve Immediately: (DMSO/MeOH/DCM) Weighing->Solubilization Preferred Reseal Purge Headspace (Argon) Seal with Parafilm Weighing->Reseal Excess Reagent Solubilization->Reseal Storage Return to 4°C Storage Reseal->Storage

Figure 1: Step-by-step workflow for retrieving, weighing, and storing N,3,5-trimethyl-1,2-oxazol-4-amine to minimize exposure and degradation.

Weighing & Solubilization Protocol
  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 20 mins) inside a desiccator. Opening a cold vial introduces moisture, which can hydrolyze the amine or cause clumping.[1]

  • Environment: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun on the spatula and weighing boat, as organic amine salts can be static and fly, creating an inhalation hazard.[1]

  • Solubilization:

    • Preferred Solvents: DMSO, Methanol, Dichloromethane (DCM).

    • Technique: Add solvent to the solid.[1] Do not add solid to a vortexing solvent to avoid aerosol generation.[1]

Part 4: Emergency Response & Disposal

Spill Response Decision Tree (Graphviz)

SpillResponse Event Spill Detected Type Identify State Event->Type Solid Solid/Powder Spill Type->Solid Liquid Solution Spill Type->Liquid ActionSolid Cover with Wet Paper Towel (Prevents Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand Liquid->ActionLiquid Clean Wipe with 1M HCl (Neutralizes Amine) ActionSolid->Clean ActionLiquid->Clean Disposal Bag as Hazardous Chemical Waste Clean->Disposal

Figure 2: Decision logic for containing and cleaning spills.[1][2] Note the use of dilute acid (1M HCl) to neutralize the basic amine residues.[1]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).[1]

  • Skin Contact: Do not scrub. Wash gently with soap and copious water for 15 minutes.[1] Scrubbing can drive the chemical deeper into the dermis.[1]

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open. Consult an ophthalmologist immediately.

Waste Disposal
  • Categorization: Hazardous Organic Waste (Amine-containing).[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids in the waste stream to prevent exothermic reactions.[1]

  • Labeling: Clearly label as "Toxic/Irritant - Isoxazole Derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84148, 3,5-Dimethylisoxazol-4-amine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,3,5-trimethyl-1,2-oxazol-4-amine
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